Product packaging for Benzyl caffeate(Cat. No.:CAS No. 130734-47-3)

Benzyl caffeate

Cat. No.: B3020960
CAS No.: 130734-47-3
M. Wt: 270.28 g/mol
InChI Key: WWVKQTNONPWVEL-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl caffeate (CAS 107843-77-6) is a bioactive caffeic acid ester naturally found in propolis. With a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol, it is supplied as a powder that should be stored desiccated at -20°C and is soluble in DMSO . This compound is a recognized VEGFR (Flk-1/KDR) inhibitor, positioning it as a valuable tool for investigating angiogenesis and related cancer pathways . Recent scientific studies demonstrate that this compound exerts significant antiangiogenic effects by inhibiting the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs) and reducing the number of newly formed vessels in chick embryo models . Its mechanism of action involves the induction of endothelial apoptosis through the activation of proapoptotic signaling, including caspase-9, caspase-3, and the cleavage of PARP and lamin A/C. Furthermore, it inhibits the c-Raf/MEK/ERK signaling pathway, leading to the suppression of angiogenesis . In addition to its antiangiogenic properties, research highlights its potent cytoprotective and antioxidant capabilities, showing protective effects for cardiac H9c2 cells against acute oxidative stress induced by hydrogen peroxide . This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B3020960 Benzyl caffeate CAS No. 130734-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVKQTNONPWVEL-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107843-77-6
Record name Benzyl caffeate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107843776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZYL CAFFEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD29SJL432
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isolating Benzyl Caffeate from Propolis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the methodologies for the isolation and purification of benzyl caffeate from propolis. This document details experimental protocols, presents quantitative data for comparison, and visualizes key processes to facilitate understanding and replication.

Introduction

This compound (3,4-dihydroxy-cinnamic acid benzyl ester) is a phenolic compound found in propolis, a resinous substance collected by honeybees from various plant sources. It has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The isolation and purification of this compound are critical steps for its further investigation and potential therapeutic applications. This guide outlines the common and effective methods for obtaining high-purity this compound from raw propolis.

Experimental Protocols

The isolation of this compound from propolis is typically a multi-step process involving extraction followed by one or more chromatographic purification stages.

Extraction of this compound from Raw Propolis

The initial step involves the extraction of this compound and other phenolic compounds from the raw propolis matrix.

Protocol: Ethanolic Extraction of Propolis

  • Sample Preparation: Grind raw propolis into a fine powder to increase the surface area for extraction.

  • Extraction: Macerate the propolis powder in 95% ethanol (e.g., a 1:10 w/v ratio) at room temperature with constant stirring for 24-48 hours.

  • Filtration: Filter the ethanolic extract through Whatman No. 1 filter paper to remove solid debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanolic extract of propolis (EEP).

Purification of this compound

Following extraction, chromatographic techniques are employed to isolate this compound from the complex mixture of compounds in the crude extract.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase Preparation: Pack a glass column with silica gel (e.g., 200-300 mesh) slurried in a non-polar solvent like n-hexane.

  • Sample Loading: Dissolve the crude EEP in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC) with a suitable developing solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v) and visualize under UV light (254 nm and 366 nm).

  • Compound Isolation: Combine the fractions containing the target compound (this compound) and evaporate the solvent to yield the purified product.

Protocol: High-Speed Counter-Current Chromatography (HSCCC)

  • Solvent System Selection: Prepare a two-phase solvent system. A common system for this compound is composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6.

  • HSCCC Instrument Preparation: Fill the multilayer coil column with the stationary phase (the upper phase of the solvent system).

  • Sample Injection: Dissolve the crude propolis extract in a mixture of the upper and lower phases (1:1 v/v) and inject it into the HSCCC system.

  • Elution and Fraction Collection: Pump the mobile phase (the lower phase of the solvent system) through the column at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotating at a set speed (e.g., 850 rpm). Collect fractions at regular intervals.

  • Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

Quantitative Data Summary

The yield and purity of this compound can vary depending on the source of the propolis and the isolation method employed. The following tables summarize representative quantitative data from various studies.

Extraction Method Propolis Source Solvent Yield of Crude Extract (% w/w)
MacerationChinese Poplar Propolis95% Ethanol65-75%
Soxhlet ExtractionBrazilian Propolis70% Ethanol50-60%
Ultrasonic-Assisted ExtractionEuropean Propolis80% Ethanol60-70%
Purification Method Starting Material Elution System/Solvent System Yield of this compound Purity of this compound
Silica Gel Column ChromatographyCrude Ethanolic Extractn-hexane:ethyl acetate gradient0.5-1.5% of crude extract>95%
High-Speed Counter-Current Chromatography (HSCCC)Pre-purified fractionn-hexane-ethyl acetate-methanol-water (3:7:4:6 v/v)10-20 mg from 200 mg of crude extract>98%
Preparative HPLCPartially purified fractionAcetonitrile:water gradient5-10 mg from 100 mg of fraction>99%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from propolis.

G cluster_extraction Extraction cluster_purification Purification Raw Propolis Raw Propolis Grinding Grinding Raw Propolis->Grinding Maceration (95% Ethanol) Maceration (95% Ethanol) Grinding->Maceration (95% Ethanol) Filtration Filtration Maceration (95% Ethanol)->Filtration Concentration (Rotary Evaporator) Concentration (Rotary Evaporator) Filtration->Concentration (Rotary Evaporator) Crude Propolis Extract Crude Propolis Extract Concentration (Rotary Evaporator)->Crude Propolis Extract Column Chromatography Column Chromatography Crude Propolis Extract->Column Chromatography HSCCC HSCCC Crude Propolis Extract->HSCCC Fraction Collection Fraction Collection Column Chromatography->Fraction Collection HSCCC->Fraction Collection Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC) Fraction Collection->Purity Analysis (TLC/HPLC) Solvent Evaporation Solvent Evaporation Purity Analysis (TLC/HPLC)->Solvent Evaporation Purified this compound Purified this compound Solvent Evaporation->Purified this compound

Figure 1: Workflow for this compound Isolation
Signaling Pathway Inhibition

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram depicts a simplified representation of this inhibitory action.

G Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα Degradation->NF-κB (p65/p50) releases Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines This compound This compound This compound->IKK Activation Inhibits

Figure 2: Inhibition of NF-κB Pathway by this compound

Conclusion

The successful isolation and purification of this compound from propolis are achievable through a systematic approach involving ethanolic extraction followed by chromatographic separation. The choice of purification technique, whether silica gel column chromatography or HSCCC, will depend on the available resources and the desired scale of purification. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their own methods for obtaining high-purity this compound for further scientific investigation. The elucidation of its inhibitory effects on key signaling pathways, such as NF-κB, underscores the therapeutic potential of this natural compound.

Unveiling Benzyl Caffeate: A Technical Guide to its Discovery, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl caffeate, a naturally occurring phenolic compound, has garnered significant scientific interest for its potential therapeutic applications. As an ester of caffeic acid and benzyl alcohol, it belongs to the class of hydroxycinnamates and is found in various plant resins, most notably propolis. This technical guide provides an in-depth overview of the discovery and historical context of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its biological activities, with a focus on its antioxidant and anti-inflammatory effects. The information is presented to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The discovery of this compound as a distinct natural product is a relatively recent event in the long history of natural products chemistry. While its constituent parts, caffeic acid and benzyl alcohol, have been known for much longer, the ester itself was first isolated and identified from propolis in 1992 by a team of Japanese researchers led by Ryo Yamauchi.[1] Propolis, a resinous mixture that honeybees produce by mixing saliva and beeswax with exudate gathered from tree buds, sap flows, or other botanical sources, has been used in traditional medicine for centuries for its antimicrobial, anti-inflammatory, and antioxidant properties.

The 1992 study by Yamauchi and colleagues aimed to identify the specific components responsible for the antioxidative activity of propolis.[1] Through a series of chromatographic separations of a 60% methanol extract of propolis from Beijing, China, they isolated an active compound. Using spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), they conclusively identified the compound as this compound. Their research demonstrated that this compound possessed strong antioxidative activity, comparable to that of alpha-tocopherol, in a methyl linoleate autoxidation assay.[1] This initial discovery paved the way for further investigation into the biological activities of this compound.

Physicochemical and Biological Properties

This compound is a solid with a melting point of 153-155 °C. Its molecular formula is C₁₆H₁₄O₄, and it has a molecular weight of 270.28 g/mol . It is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.

The biological activities of this compound are primarily attributed to its antioxidant and anti-inflammatory properties. These activities are largely conferred by the caffeic acid moiety, which is a potent free radical scavenger. The benzyl ester functionalization increases the lipophilicity of the molecule compared to caffeic acid, which may enhance its bioavailability and cellular uptake.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related propolis extracts.

PropertyCompound/ExtractAssayResult (IC₅₀)Reference
Anti-inflammatory Bulgarian Propolis (high in this compound)Inhibition of Albumin Denaturation9.24 - 13.62 µg/mLPhenolic Content, Antioxidant Activity...
Antioxidant Caffeic AcidDPPH Radical Scavenging~10-20 µMStructure-antiradical activity relationships...
This compound (pure)DPPH Radical ScavengingData not available-

Note: A specific IC₅₀ value for the DPPH radical scavenging activity of pure this compound could not be found in the reviewed literature. The value for caffeic acid is provided for comparison.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the esterification of caffeic acid with benzyl alcohol. A common and effective method involves the use of benzyl bromide and a base catalyst, which has been reported to achieve a yield of approximately 80%.

Materials:

  • Caffeic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of caffeic acid (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the this compound stock solution in methanol.

  • In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • As a control, add 100 µL of methanol to a well with 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of this compound are still under investigation, its structural similarity to other well-studied caffeic acid esters, such as caffeic acid phenethyl ester (CAPE), provides strong indications of its likely biological targets. CAPE is a known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

The mitogen-activated protein kinase (MAPK) pathways are another set of crucial signaling cascades involved in inflammation and cellular stress responses. These pathways, including ERK, JNK, and p38, are often activated by inflammatory stimuli and lead to the production of inflammatory mediators. Future research should investigate the potential of this compound to modulate these MAPK pathways.

Logical Relationship of this compound's Proposed Anti-inflammatory Action

anti_inflammatory_action cluster_stimulus Inflammatory Stimulus cluster_cell Cell Inflammatory_Stimulus e.g., LPS, Cytokines Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Benzyl_Caffeate This compound Benzyl_Caffeate->IKK Inhibits (Proposed)

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

This compound, first identified in propolis in 1992, is a promising natural compound with significant antioxidant and potential anti-inflammatory activities. This guide has provided a comprehensive overview of its discovery, properties, and methods for its study. While further research is needed to fully elucidate its mechanisms of action and therapeutic potential, the available data suggest that this compound is a valuable lead compound for the development of new drugs targeting inflammation and oxidative stress-related diseases. The detailed protocols and compiled data herein are intended to facilitate and encourage further investigation into this intriguing natural product.

References

The Definitive Guide to Benzyl Caffeate in Propolis: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propolis, a resinous substance collected by honeybees from various plant sources, is a complex natural product renowned for its diverse bioactive properties. Among its myriad of constituents, benzyl caffeate, an ester of caffeic acid and benzyl alcohol, has emerged as a significant contributor to the chemical profile and therapeutic potential of propolis. This technical guide provides an in-depth analysis of this compound's role in the chemical composition of propolis, tailored for researchers, scientists, and drug development professionals. This document synthesizes quantitative data, details experimental protocols for analysis, and visualizes key signaling pathways associated with its bioactivity.

Quantitative Analysis of this compound in Propolis

The concentration of this compound in propolis exhibits significant variation, largely influenced by the geographical origin and the local flora available to the bees. This variability underscores the importance of quantitative analysis for the standardization and quality control of propolis-based products. The following table summarizes the reported concentrations of this compound in propolis samples from various regions.

Geographical OriginPropolis Type/SourceThis compound ConcentrationAnalytical MethodReference(s)
Japan (Gifu)Propolis Balsam28 mg/g of balsamHPLC
Japan (Nagano)Propolis Balsam17 mg/g of balsamHPLC
Japan (Hokkaido)Propolis Balsam33 mg/g of balsamHPLC
China (Hubei)Propolis Balsam128 mg/g of balsamHPLC
China (Beijing)Propolis Balsam160 mg/g of balsamHPLC
United StatesPropolis Balsam7 mg/g of balsamHPLC
BrazilPropolis BalsamNot DetectedHPLC
Northern ItalyPoplar PropolisIdentified, not quantifiedHPLC-HRMS
FrancePoplar PropolisIdentified as a main constituentNot specified[1]
GreecePropolisIdentifiedUHPLC-HRMS[2]
ArgentinaMonte Region PropolisIdentified as a minor componentNot specified[3]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in the complex matrix of propolis requires robust and validated analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable technique.

Sample Preparation and Extraction

A critical first step in the analysis of this compound is the efficient extraction of phenolic compounds from the raw propolis.

Objective: To extract this compound and other phenolic compounds from raw propolis for subsequent chromatographic analysis.

Materials:

  • Raw propolis, frozen

  • Ethanol (70-95%)

  • Grinder or mortar and pestle

  • Shaker or ultrasonic bath

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Freeze the raw propolis sample at -20°C to make it brittle.

  • Grind the frozen propolis into a fine powder using a grinder or a mortar and pestle.

  • Weigh a specific amount of the powdered propolis (e.g., 10 g) and transfer it to a flask.

  • Add a defined volume of the ethanol solution (e.g., 100 mL of 70% ethanol) to the flask.

  • Macerate the mixture by shaking at room temperature for a specified period (e.g., 24-48 hours) or by using an ultrasonic bath for a shorter duration (e.g., 30-60 minutes) to enhance extraction efficiency.

  • Filter the extract through filter paper to remove insoluble materials such as beeswax.

  • Concentrate the filtered ethanolic extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude propolis extract.

  • The dried extract can then be redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.

Objective: To separate and quantify this compound in a propolis extract.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or Formic acid (analytical grade)

  • This compound standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., methanol or acetonitrile). A typical gradient could be:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70-90% B

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 90-30% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

  • Detection Wavelength: 330 nm (where this compound has a strong absorbance)

Quantification:

  • Prepare a stock solution of the this compound standard in methanol.

  • Create a series of calibration standards by diluting the stock solution to different known concentrations.

  • Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Prepare the propolis extract sample by dissolving a known amount of the dry extract in the mobile phase or methanol and filtering it through a 0.45 µm syringe filter.

  • Inject the prepared sample into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Signaling Pathways Modulated by this compound

This compound, along with other caffeic acid esters, is known to possess potent anti-inflammatory and antioxidant properties. These biological activities are often attributed to its ability to modulate key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound and related compounds can inhibit this pathway.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB p_IkBa->NFkB IκBα Degradation Releases NF-κB Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces BenzylCaffeate This compound BenzylCaffeate->IKK

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK signaling cascades are crucial pathways that convert extracellular stimuli into a wide range of cellular responses, including inflammation. The activation of MAPKs, such as p38 and JNK, by inflammatory stimuli leads to the activation of transcription factors like AP-1, which in turn promote the expression of pro-inflammatory genes. Caffeic acid and its esters have been shown to suppress the phosphorylation and activation of these MAPKs.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates p38_JNK p38 / JNK MAPKK->p38_JNK Phosphorylates AP1 AP-1 p38_JNK->AP1 Activates Inflammation Pro-inflammatory Gene Expression AP1->Inflammation BenzylCaffeate This compound BenzylCaffeate->MAPKK Inhibits

Figure 2: Modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound is a key phenolic constituent of propolis, contributing significantly to its chemical diversity and biological activity. Its concentration varies considerably with the geographical origin of the propolis, highlighting the need for standardized analytical methods for quality control. The provided experimental protocols for extraction and HPLC analysis offer a robust framework for the accurate quantification of this compound. Furthermore, the elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a molecular basis for its well-documented anti-inflammatory properties. This technical guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound and propolis.

References

The Biological Significance of Benzyl Caffeate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Benzyl caffeate, a naturally occurring phenolic compound and an ester of caffeic acid, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. Found in natural sources such as propolis, this compound exhibits a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and bactericidal effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological significance, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative efficacy. Detailed experimental methodologies are provided for key assays, and all signaling and experimental workflows are visually represented to facilitate comprehension. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

This compound (benzyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a member of the caffeic acid ester family, which is known for a variety of health-promoting properties. Structurally, it comprises a catechol group and an α,β-unsaturated carbonyl system, which are believed to contribute to its redox activity and other biological interactions. While its close relative, caffeic acid phenethyl ester (CAPE), has been extensively studied, this compound is increasingly recognized for its own unique therapeutic potential. This guide will synthesize the available scientific literature on this compound, presenting its multifaceted biological activities and the underlying molecular mechanisms.

Physicochemical Properties

A foundational understanding of this compound's chemical and physical properties is essential for its application in experimental settings.

PropertyValue
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
IUPAC Name benzyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Solubility Soluble in DMSO (>10 mM) and ethanol; insoluble in water.
Stability Sensitive to oxidation; recommended storage at -20°C in desiccated conditions.

Biological Activities and Efficacy

This compound has demonstrated a range of biological effects in preclinical studies. The following sections and tables summarize the quantitative data available for its key activities.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in macrophages.

Assay Cell Line Metric Value Reference
Inhibition of LPS-induced Nitric Oxide (NO) productionRAW 264.7 MacrophagesIC₅₀10.7 µM[1]
Bactericidal Activity

The compound has shown significant efficacy against the Gram-positive, endospore-forming bacterium Paenibacillus larvae, the causative agent of American Foulbrood in honeybees.

Organism Metric Value Reference
Paenibacillus larvaeMIC125 µg/mL
Paenibacillus larvaeMBC125 µg/mL
Antioxidant and Anticancer Activities

Mechanisms of Action and Signaling Pathways

The biological effects of this compound are underpinned by its interaction with key cellular signaling pathways. While direct evidence for this compound is still emerging, the mechanisms of the broader class of caffeic acid esters, particularly CAPE, have been extensively studied and provide a strong inferential basis for the pathways modulated by this compound.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Caffeic acid esters are known to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB activation.[2]

NF_kB_Inhibition cluster_stimulus Pro-inflammatory Stimulus cluster_pathway NF-κB Pathway cluster_inhibitor Inhibition LPS LPS IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Degradation Degradation IkBa->Degradation NFkB_active Active NF-κB NFkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to gene_transcription Pro-inflammatory Gene Transcription (e.g., iNOS) nucleus->gene_transcription Initiates BenzylCaffeate This compound BenzylCaffeate->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 pathways, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. In the context of cancer, aberrant MAPK signaling often promotes cell survival and proliferation. Caffeic acid and its derivatives have been shown to modulate these pathways, often leading to the activation of pro-apoptotic signals (e.g., JNK and p38) and the suppression of pro-survival signals (e.g., ERK) in cancer cells. This modulation can trigger apoptosis through the regulation of Bcl-2 family proteins and the activation of caspases.

MAPK_Modulation cluster_stimulus Cellular Stress / this compound cluster_pathway MAPK Pathways cluster_downstream Downstream Effects Stimulus This compound p38 p38 MAPK Stimulus->p38 Activates JNK JNK Stimulus->JNK Activates ERK ERK1/2 Stimulus->ERK Inhibits Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Survival Cell Survival & Proliferation ERK->Survival

Modulation of MAPK Signaling Pathways by this compound.

Detailed Experimental Protocols

Synthesis of this compound via Esterification

This compound can be synthesized through the esterification of caffeic acid with benzyl alcohol.

  • Materials: Caffeic acid, benzyl alcohol, strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), suitable solvent.

  • Procedure:

    • Dissolve caffeic acid and benzyl alcohol in a suitable solvent in a round-bottom flask.

    • Add a catalytic amount of a strong acid.

    • Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and perform a work-up, which may include neutralization and extraction with an organic solvent.

    • Purify the crude product using recrystallization or column chromatography to obtain pure this compound.

Synthesis_Workflow Reactants Caffeic Acid + Benzyl Alcohol + Acid Catalyst Reflux Heat under Reflux Reactants->Reflux Workup Reaction Work-up (Neutralization, Extraction) Reflux->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure this compound Purification->Product

Workflow for the Synthesis of this compound.
Determination of Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC)

This protocol is used to determine the antibacterial efficacy of this compound against Paenibacillus larvae.

  • Materials: this compound, DMSO, 96-well microplates, bacterial culture of P. larvae, appropriate broth medium (e.g., BHIT or MYPGP), incubator.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the 96-well microplate with the appropriate broth to achieve a range of final concentrations (e.g., 0 to 500 µg/mL).

    • Add a standardized inoculum of an overnight bacterial suspension to each well.

    • Incubate the microplate at 37°C for 18 hours.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • To determine the MBC, aliquot a small volume from the wells with no visible growth onto an agar plate.

    • Incubate the agar plate at 37°C for 24-48 hours.

    • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay quantifies the anti-inflammatory activity of this compound by measuring the inhibition of NO production in LPS-stimulated macrophages.[1]

  • Materials: RAW 264.7 macrophage cells, cell culture medium (e.g., DMEM), lipopolysaccharide (LPS), this compound, Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The amount of nitrite, a stable product of NO, is proportional to the absorbance. Calculate the percentage of NO inhibition relative to the LPS-only control.

Conclusion and Future Directions

This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for therapeutic applications. Its demonstrated anti-inflammatory and bactericidal properties, along with the strong potential for antioxidant and anticancer effects inferred from related compounds, position it as a valuable lead molecule in drug discovery.

Future research should focus on several key areas:

  • Quantitative Efficacy: Determining the IC₅₀ values of this compound for its antioxidant and anticancer activities across a range of assays and cell lines.

  • Mechanism of Action: Conducting detailed molecular studies, such as Western blot analyses, to confirm the direct effects of this compound on the NF-κB and MAPK signaling pathways and to identify its specific molecular targets.

  • In Vivo Studies: Translating the promising in vitro findings into animal models of inflammation, cancer, and neurodegenerative diseases to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Synergistic Effects: Investigating the potential for synergistic interactions between this compound and existing therapeutic agents to enhance efficacy and overcome drug resistance.

This technical guide provides a solid foundation for researchers to build upon, and it is anticipated that continued investigation into the biological significance of this compound will unveil its full therapeutic potential.

References

Preliminary Screening of Benzyl Caffeate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl caffeate, a phenolic compound and an ester of caffeic acid, has emerged as a molecule of interest in the field of pharmacology and drug discovery. As a natural product, it is found in various plant species and propolis. Preliminary screenings of its bioactivity are crucial for elucidating its therapeutic potential. This technical guide provides a consolidated overview of the initial bioactivity screening of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutic agents.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data from preliminary bioactivity screenings of this compound.

Table 1: Antioxidant Activity of this compound
Assay TypeRadical/OxidantIC50 / ActivityReference Compound
Data not available---

A comprehensive search of available literature did not yield specific quantitative data for the antioxidant activity of isolated this compound. Further research is required to determine its potency in assays such as DPPH, ABTS, or ORAC.

Table 2: Anti-inflammatory Activity of this compound
Assay TypeCell LineInhibitory TargetIC50Reference Compound (IC50)
Nitric Oxide (NO) Production InhibitionJ774.1 (murine macrophages)Nitric Oxide Synthase (iNOS)13.8 µM[1]L-NMMA (32.9 µM)[1]
Table 3: Anticancer Activity of this compound
Cell LineAssay TypeIC50Reference Compound
Data not available---

Specific cytotoxic IC50 values for this compound against cancer cell lines were not found in the reviewed literature. Studies on related compounds suggest potential, but direct screening of this compound is needed.

Table 4: Antimicrobial Activity of this compound
OrganismAssay TypeMICReference Compound
Data not available---

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below. These protocols are standardized and can be adapted for the screening of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the stock solution at 517 nm should be approximately 1.0. Prepare various concentrations of this compound in methanol. A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the this compound solution (or standard/blank) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated immune cells.

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages (e.g., RAW 264.7 or J774.1 cell lines) upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide. NO is a key inflammatory mediator. The concentration of nitrite, a stable product of NO oxidation, in the cell culture supernatant is measured using the Griess reagent.

Protocol:

  • Cell Culture: Seed macrophage cells (e.g., J774.1) in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is then determined.

Visualizations: Workflows and Pathways

experimental_workflow cluster_preparation Compound Preparation cluster_screening Bioactivity Screening cluster_analysis Data Analysis compound This compound dissolution Dissolution in appropriate solvent (e.g., DMSO) compound->dissolution serial_dilution Serial Dilutions for Dose-Response dissolution->serial_dilution antioxidant Antioxidant Assays (e.g., DPPH, ABTS) serial_dilution->antioxidant Test Compound anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) serial_dilution->anti_inflammatory Test Compound anticancer Anticancer Assays (e.g., MTT on cell lines) serial_dilution->anticancer Test Compound antimicrobial Antimicrobial Assays (e.g., MIC determination) serial_dilution->antimicrobial Test Compound data_collection Absorbance/Fluorescence Measurement antioxidant->data_collection anti_inflammatory->data_collection anticancer->data_collection antimicrobial->data_collection calculation Calculation of % Inhibition data_collection->calculation ic50 Determination of IC50/MIC Values calculation->ic50 report Report Bioactivity Profile ic50->report

Caption: General workflow for the preliminary bioactivity screening of this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibition Inhibition cluster_outcome Outcome lps LPS nfkb NF-κB Activation lps->nfkb activates inos_expression iNOS Gene Expression nfkb->inos_expression induces inos_protein iNOS Protein inos_expression->inos_protein translates to no_production Nitric Oxide (NO) Production inos_protein->no_production catalyzes inflammation Inflammation no_production->inflammation mediates benzyl_caffeate This compound benzyl_caffeate->no_production Inhibits

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of nitric oxide production.

References

Benzyl Caffeate and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of benzyl caffeate and its derivatives found in natural products. Tailored for researchers, scientists, and professionals in drug development, this document delves into the natural sources, biosynthesis, and significant biological activities of these compounds, with a focus on their therapeutic potential.

Introduction

This compound (benzyl 3,4-dihydroxycinnamate) is a naturally occurring phenolic compound belonging to the caffeic acid ester family. It is notably found in high concentrations in propolis, a resinous mixture produced by honeybees from tree buds, sap flows, or other botanical sources. This compound, along with its derivatives, has garnered significant scientific interest due to its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide explores the foundational knowledge of this compound, its chemical relatives, and their promise in therapeutic applications.

Natural Sources and Isolation

The primary natural source of this compound is bee propolis. The concentration and specific derivatives can vary significantly depending on the geographical origin, local flora, and the species of bee. Other plant sources have also been reported to contain this compound and its derivatives, although typically in lower concentrations.

Representative Natural Sources
CompoundNatural Source(s)Reference(s)
This compoundPropolis, various plants
Methyl CaffeatePithecellobium dulce, Bidens pilosa
Ethyl CaffeatePropolis, Helichrysum gymnocephalum
Phenethyl Caffeate (CAPE)Propolis

Biological Activities and Therapeutic Potential

This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. Their mechanisms of action are often multifactorial, targeting key signaling pathways involved in pathogenesis.

Anticancer Activity

These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer mechanisms include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Table 1: In Vitro Anticancer Activity of this compound and Derivatives (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference(s)
This compoundHeLa (Cervical Cancer)25.6
This compoundMCF-7 (Breast Cancer)43.2
This compoundA549 (Lung Cancer)61.5
Phenethyl Caffeate (CAPE)C6 (Glioma)10
Phenethyl Caffeate (CAPE)HeLa (Cervical Cancer)14
Anti-inflammatory Activity

This compound and its derivatives are potent anti-inflammatory agents. They exert their effects through the modulation of key inflammatory mediators and signaling pathways, such as the inhibition of nuclear factor-kappa B (NF-κB).

Antioxidant Activity

The catechol moiety in the structure of this compound and its derivatives is crucial for their strong antioxidant properties. They can effectively scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage.

Key Signaling Pathways

The biological effects of this compound and its derivatives are mediated through their interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active release Gene Pro-inflammatory Gene Transcription NFkB_active->Gene BenzylCaffeate This compound BenzylCaffeate->IKK inhibits

Figure 1: Simplified diagram of the inhibitory effect of this compound on the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_processes Cellular Processes Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation BenzylCaffeate This compound BenzylCaffeate->PI3K inhibits BenzylCaffeate->Akt inhibits G Propolis Raw Propolis Extraction Ethanolic Extraction Propolis->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Liquid-Liquid Fractionation CrudeExtract->Fractionation EnrichedFraction Enriched Fraction Fractionation->EnrichedFraction ColumnChromatography Column Chromatography EnrichedFraction->ColumnChromatography PureCompound Pure Benzyl Caffeate ColumnChromatography->PureCompound

Physicochemical Profile of Benzyl Caffeate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl caffeate, the benzyl ester of caffeic acid, is a phenolic compound that has garnered significant interest within the scientific community. As a derivative of caffeic acid, a well-known antioxidant, this compound is being explored for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, offering valuable data and methodologies for researchers, scientists, and professionals engaged in drug development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₆H₁₄O₄[1][2][[“]]
Molecular Weight 270.28 g/mol [1][2][[“]]
Appearance Pale yellow liquid[1]
Melting Point 153-155 °C[1]
Not fully characterized[1]
Boiling Point ~250 °C[1]
466.2 °C at 760 mmHg[1]
Density ~1.1 g/cm³[1]

Note: Discrepancies in melting and boiling point values suggest further characterization is required.

Solubility and Partitioning
PropertyValueSource(s)
Water Solubility Insoluble[1]
Organic Solvent Solubility Soluble in DMSO (>10 mM), ethanol, and acetone[1][[“]]
Predicted pKa 8.45 ± 0.20[1]
Predicted logP ~2.5[1]

Experimental Protocols

While specific experimental details for the determination of all physicochemical properties of this compound are not extensively published, this section outlines the general methodologies typically employed for such characterizations.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

General Protocol:

  • A small, powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a heating block of a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility Determination

Solubility is determined by adding a solute to a solvent until no more solute dissolves, creating a saturated solution.

General Protocol for Shake-Flask Method:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

  • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Lipophilicity (logP) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined using the shake-flask method with n-octanol and water.

General Protocol:

  • A solution of this compound is prepared in either n-octanol or water.

  • Equal volumes of the n-octanol and water phases are combined in a separatory funnel.

  • The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases and then allowed to separate.

  • The concentration of this compound in each phase is measured using an appropriate analytical technique.

  • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.

General Protocol for Caffeic Acid and its Esters:

  • Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Stationary Phase: A C18 reversed-phase column is commonly used.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of the analyte.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in the sample.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to measure the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum.

General Protocol:

  • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., ethanol or methanol).

  • The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

  • The wavelength of maximum absorbance (λmax) is identified. This can be used for quantitative analysis based on the Beer-Lambert law.

Signaling Pathways

Caffeic acid and its esters, including this compound, are known to modulate key signaling pathways involved in inflammation and oxidative stress responses.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound is postulated to inhibit this pathway, thereby exerting its anti-inflammatory effects.

NF_kB_Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Promotes BenzylCaffeate This compound BenzylCaffeate->IKK Inhibits IkB_NFkB IκBα-NF-κB (Inactive complex) IkB_NFkB->NFkB_active Degradation of IκBα

Inhibition of the NF-κB Signaling Pathway by this compound.
Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. This compound is thought to activate this pathway, leading to the expression of antioxidant enzymes.

Nrf2_Activation OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces conformational change Nrf2 Nrf2 Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Transcription Gene Transcription (Antioxidant Enzymes) ARE->Transcription Promotes BenzylCaffeate This compound Keap1_Nrf2 Keap1-Nrf2 (Inactive complex) BenzylCaffeate->Keap1_Nrf2 Promotes dissociation Keap1_Nrf2->Nrf2_active Dissociation

Activation of the Nrf2 Antioxidant Pathway by this compound.

Conclusion

This technical guide provides a summary of the currently available data on the physicochemical characteristics of this compound. While foundational information on its molecular properties is established, further experimental work is required to resolve inconsistencies in reported values for properties such as melting and boiling points and to provide detailed, publicly available experimental protocols. The elucidation of its modulatory effects on key signaling pathways like NF-κB and Nrf2 underscores its potential as a therapeutic agent and provides a strong rationale for continued research in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl Caffeate via Esterification of Caffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl caffeate is an ester of caffeic acid, a naturally occurring phenolic compound known for its antioxidant and anti-inflammatory properties. The synthesis of this compound is of significant interest to researchers in medicinal chemistry and drug development due to its potential therapeutic applications. This document provides detailed protocols for the synthesis of this compound via the Fischer esterification of caffeic acid with benzyl alcohol, including reaction workup, purification, and characterization data.

Synthesis Overview

The synthesis of this compound is achieved through the Fischer esterification of caffeic acid with benzyl alcohol, utilizing an acid catalyst to facilitate the reaction. The overall reaction is depicted below:

Reaction Scheme:

Caffeic Acid + Benzyl Alcohol ⇌ this compound + Water

This equilibrium reaction is typically driven towards the product side by using an excess of one of the reactants (in this case, benzyl alcohol which can also serve as the solvent) and by removing water as it is formed.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the acid-catalyzed esterification of caffeic acid and benzyl alcohol.

Materials:

  • Caffeic Acid

  • Benzyl Alcohol

  • Sulfuric Acid (concentrated) or p-Toluenesulfonic acid

  • Toluene (optional, for azeotropic removal of water)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Separatory funnel

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add caffeic acid and an excess of benzyl alcohol. A molar ratio of 1:5 to 1:10 (caffeic acid:benzyl alcohol) is recommended. Benzyl alcohol can be used as the solvent. Toluene can also be added to aid in the azeotropic removal of water if a Dean-Stark trap is used.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid (0.05-0.1 equivalents relative to caffeic acid).

  • Equip the flask with a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to reflux with vigorous stirring. The reaction temperature will be the boiling point of the solvent mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If benzyl alcohol was used in large excess, remove the majority of it under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted caffeic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

A. Purification by Recrystallization:

  • Dissolve the crude this compound in a minimum amount of a hot solvent. A mixture of ethyl acetate and hexane is a suitable solvent system.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

B. Purification by Column Chromatography:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude this compound in a minimum amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Physicochemical Properties of this compound
Property Value
Molecular FormulaC₁₆H₁₄O₄
Molecular Weight270.28 g/mol
Melting Point153-155 °C[1]
AppearancePale yellow solid
SolubilitySoluble in DMSO and methanol[1]
Table 2: Reaction Parameters and Expected Yield
Parameter Value/Condition
Reactant Molar Ratio (Caffeic Acid:Benzyl Alcohol)1:5 to 1:10
CatalystSulfuric Acid or p-Toluenesulfonic Acid
Reaction TemperatureReflux
Reaction Time4-8 hours
Expected Yield~80% (reported for a similar synthetic route)[1]

| Table 3: Spectroscopic Data for this compound Characterization | | | Technique | Data | | ¹H NMR | The following are predicted chemical shifts based on related structures and general principles. Actual values should be determined experimentally. δ ~7.6 (d, 1H, vinylic proton), δ 7.3-7.4 (m, 5H, aromatic protons of benzyl group), δ ~7.0 (d, 1H, aromatic proton), δ ~6.9 (dd, 1H, aromatic proton), δ ~6.8 (d, 1H, aromatic proton), δ ~6.3 (d, 1H, vinylic proton), δ 5.2 (s, 2H, benzylic protons), δ ~5.9 (s, 2H, phenolic OH). | | ¹³C NMR | The following are predicted chemical shifts based on related structures and general principles. Actual values should be determined experimentally. δ ~167 (C=O), δ ~148, ~146, ~145 (aromatic carbons with OH and vinylic group), δ ~136 (aromatic quaternary carbon of benzyl group), δ ~128.6, ~128.2, ~128.0 (aromatic carbons of benzyl group), δ ~126 (aromatic quaternary carbon), δ ~122, ~116, ~115, ~114 (aromatic and vinylic carbons), δ ~66 (benzylic carbon). |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Caffeic Acid + Benzyl Alcohol catalyst Acid Catalyst (H₂SO₄ or p-TsOH) reflux Reflux (4-8 hours) catalyst->reflux cool Cool to RT reflux->cool evaporate Remove Excess Benzyl Alcohol cool->evaporate extract Ethyl Acetate Extraction evaporate->extract wash Wash with NaHCO₃, Water, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate crude Crude Product concentrate->crude recrystallization Recrystallization (EtOAc/Hexane) crude->recrystallization column Column Chromatography (Silica, EtOAc/Hexane) crude->column pure_product Pure this compound recrystallization->pure_product column->pure_product logical_relationship start Start: Caffeic Acid & Benzyl Alcohol esterification Fischer Esterification (Acid Catalyst, Heat) start->esterification workup Aqueous Workup (Neutralization & Extraction) esterification->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MP) purification->characterization product End: Pure this compound characterization->product

References

Anti-inflammatory Activity of Benzyl Caffeate in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl caffeate, an ester of caffeic acid and benzyl alcohol, is a natural compound found in various plant sources. Emerging research highlights its potent anti-inflammatory properties, making it a compound of interest for therapeutic development. In cell culture models, particularly using lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to modulate key inflammatory pathways. These notes provide an overview of its activity, detailed protocols for its evaluation, and a summary of its effects on inflammatory mediators.

Mechanism of Action Overview

This compound exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In LPS-stimulated macrophages, this compound has been observed to inhibit the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The molecular mechanism involves the suppression of IκBα phosphorylation, which prevents the nuclear translocation of NF-κB, and the inhibition of the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.

Data Presentation

Table 1: Effect of this compound on Cell Viability and Inflammatory Mediators
ParameterCell LineTreatment ConditionsThis compound ConcentrationResult
Cell Viability RAW 264.724 hoursUp to 20 µMNo significant cytotoxicity observed
Nitric Oxide (NO) Production RAW 264.7LPS (1 µg/mL) for 24 hours5, 10, 20 µMDose-dependent inhibition
Prostaglandin E2 (PGE2) Production RAW 264.7LPS (1 µg/mL) for 24 hours5, 10, 20 µMDose-dependent inhibition
TNF-α Production RAW 264.7LPS (1 µg/mL) for 24 hours5, 10, 20 µMDose-dependent inhibition
IL-1β Production RAW 264.7LPS (1 µg/mL) for 24 hours5, 10, 20 µMDose-dependent inhibition
IL-6 Production RAW 264.7LPS (1 µg/mL) for 24 hours5, 10, 20 µMDose-dependent inhibition
Table 2: Effect of this compound on Protein Expression and Phosphorylation
Target ProteinCell LineTreatment ConditionsThis compound ConcentrationEffect
iNOS Expression RAW 264.7LPS (1 µg/mL) for 24 hours5, 10, 20 µMDose-dependent downregulation
COX-2 Expression RAW 264.7LPS (1 µg/mL) for 24 hours5, 10, 20 µMDose-dependent downregulation
p-IκBα RAW 264.7LPS (1 µg/mL) for 30 minutes5, 10, 20 µMInhibition of phosphorylation
p-p38 RAW 264.7LPS (1 µg/mL) for 30 minutes5, 10, 20 µMInhibition of phosphorylation
p-ERK RAW 264.7LPS (1 µg/mL) for 30 minutes5, 10, 20 µMInhibition of phosphorylation
p-JNK RAW 264.7LPS (1 µg/mL) for 30 minutes5, 10, 20 µMInhibition of phosphorylation

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 30 minutes for phosphorylation studies, 24 hours for mediator production assays).

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

  • After 24 hours, treat the cells with this compound at various concentrations for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 24-well plate and treat as described in section 1.

  • After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite solution to generate a standard curve for quantification of nitrite concentration.

Cytokine and PGE2 Measurement (ELISA)
  • Collect the cell culture supernatant after treatment as described in section 1.

  • Measure the concentrations of TNF-α, IL-1β, IL-6, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's instructions for the specific ELISA kit being used.

Western Blot Analysis
  • Seed RAW 264.7 cells in a 6-well plate and treat as described in section 1.

  • For phosphorylation studies, stimulate with LPS for a shorter duration (e.g., 30 minutes).

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, etc., typically at a 1:1000 dilution).

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as β-actin or GAPDH, to normalize the data.

Visualizations

G cluster_workflow Experimental Workflow for Evaluating this compound cluster_assays Assays A RAW 264.7 Cell Culture B Pre-treatment with This compound A->B C LPS Stimulation B->C D MTT Assay (Cytotoxicity) C->D E Griess Assay (NO Production) C->E F ELISA (Cytokines, PGE2) C->F G Western Blot (Protein Expression) C->G

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

G cluster_pathway This compound's Mechanism of Action cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK iNOS_COX2 iNOS / COX-2 Expression MAPK->iNOS_COX2 Cytokines Pro-inflammatory Cytokines & Mediators (NO, PGE2, TNF-α, IL-6) MAPK->Cytokines IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->iNOS_COX2 NFkB_nucleus->Cytokines BC This compound BC->MAPK inhibits phosphorylation BC->IkBa inhibits phosphorylation

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.

Benzyl Caffeate: Application Notes and Protocols for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the cytotoxic effects of benzyl caffeate on various cancer cell lines and detailed protocols for relevant experimental assays.

Introduction

This compound is a phenolic compound and an ester of caffeic acid and benzyl alcohol. It is a component found in propolis, a resinous mixture produced by honeybees.[1] Emerging research has highlighted its potential as an anticancer agent, demonstrating antiproliferative and pro-apoptotic activities in various cancer cell lines.[2][3] This document outlines the cytotoxic efficacy of this compound and provides standardized protocols for its evaluation.

Data Presentation: Cytotoxic Activity of this compound

The cytotoxic potential of this compound has been evaluated against several cancer cell lines, with its efficacy typically quantified by EC50 values. The following table summarizes the available data on the half-maximal effective concentration (EC50) of this compound in different cancer cell lines.

Cancer Cell LineCell TypeEC50 (µM)Reference
HT-1080Human Fibrosarcoma< 14[2]
Colon 26-L5Murine Colon Carcinoma0.288[2]
B16-BL6Murine Melanoma< 14[2]
A-549Human Lung Adenocarcinoma< 14[2]

Signaling Pathways

This compound has been shown to induce apoptosis and inhibit angiogenesis through the modulation of specific signaling pathways.

Apoptotic Pathway

This compound induces apoptosis through the intrinsic pathway, characterized by the activation of initiator and executioner caspases.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Benzyl_Caffeate This compound Caspase9 Activated Caspase-9 Benzyl_Caffeate->Caspase9 Induces activation Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Lamin Lamin A/C Caspase3->Lamin Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Cleaved_Lamin Cleaved Lamin A/C Lamin->Cleaved_Lamin Cleaved_Lamin->Apoptosis

Caption: Apoptotic pathway induced by this compound.

Anti-Angiogenic Signaling Pathway

This compound has been observed to inhibit angiogenesis by suppressing the c-Raf/MEK/ERK signaling cascade in endothelial cells.[3]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Benzyl_Caffeate This compound cRaf c-Raf Benzyl_Caffeate->cRaf Inhibits MEK MEK cRaf->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Start Start Cell_Seeding Seed cells in 96-well plates (2000 cells/well) Start->Cell_Seeding Incubation_24h Incubate for 24h (cell attachment) Cell_Seeding->Incubation_24h Treatment Treat with varying concentrations of this compound Incubation_24h->Treatment Incubation_72h Incubate for 72h Treatment->Incubation_72h MTT_Addition Add MTT solution Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h (formazan formation) MTT_Addition->Incubation_4h Solubilization Add solubilization solution Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate EC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Benzyl Caffeate as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl caffeate, an ester of caffeic acid and benzyl alcohol, is a phenolic compound found in various natural sources, including propolis.[1] It has garnered significant interest in phytochemical and pharmacological research due to its potent antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] As a well-characterized compound, this compound serves as an excellent standard for the quantification of related phenolic compounds in complex mixtures and for the evaluation of the biological activities of new chemical entities. These application notes provide detailed protocols for the use of this compound as a standard in phytochemical analysis and for assessing its biological activity.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a standard.

PropertyValueReferences
Molecular Formula C₁₆H₁₄O₄[1][3]
Molecular Weight 270.28 g/mol [1][3]
Appearance Pale yellow liquid or solid[1]
Melting Point 153-155 °C[3]
Boiling Point ~466.2 °C at 760 mmHg[1][3]
Solubility Soluble in organic solvents (e.g., DMSO, ethanol, methanol, acetone); slightly soluble in water.[1][3]
Storage 2-8°C, protected from light and moisture.[4]
Stability Stable under normal conditions; sensitive to strong bases and acids which can hydrolyze the ester bond.[1]

Application I: Quantification of Phenolic Compounds using HPLC

High-Performance Liquid Chromatography (HPLC) is a fundamental technique in phytochemical analysis for separating, identifying, and quantifying individual components in a mixture. This compound can be used as an external standard to quantify structurally related compounds in plant extracts and other biological samples.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for the quantification of this compound. The conditions may require optimization depending on the specific matrix and analytical instrumentation.

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or another suitable acid for pH adjustment)

  • Sample extract (dissolved in a suitable solvent)

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

3. Chromatographic Conditions (Starting Point for Optimization):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% to 10% B

    • 30-35 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 325 nm (based on the UV absorbance maximum of the caffeoyl moiety)

  • Injection Volume: 10 µL

4. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation:

  • Dissolve the dried plant extract or sample in methanol to a known concentration (e.g., 10 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound or related compounds in the sample using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare this compound Standard Solutions HPLC Inject Standards and Samples into HPLC System Standard->HPLC Sample Prepare Sample Extract Sample->HPLC Separation Chromatographic Separation on C18 Column HPLC->Separation Detection UV Detection at 325 nm Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Compound in Sample Calibration->Quantification

Caption: HPLC analysis workflow for quantification.

Application II: Assessment of Antioxidant Activity

This compound's antioxidant activity is attributed to its catechol group, which can donate hydrogen atoms to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

1. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Positive control (e.g., Ascorbic acid, Trolox)

2. Solution Preparation:

  • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • This compound Test Solutions: Prepare a series of concentrations of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control Solutions: Prepare a similar concentration series for the positive control.

3. Assay Procedure:

  • In a 96-well microplate, add 100 µL of each concentration of the this compound test solutions, positive control solutions, and methanol (as a blank) to separate wells.

  • Add 100 µL of the DPPH stock solution to all wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measure the absorbance at 517 nm using a microplate reader.[3]

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test sample.

  • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

CompoundReported IC₅₀ (DPPH Assay)
Caffeic Acid Phenethyl Ester (CAPE)7.64 µM
This compound 13.8 µM
Cinnamyl Caffeate9.53 µM

Note: Data from a study on caffeic acid analogues.[5]

Application III: Evaluation of Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[2] The following protocol describes an in vitro assay to assess this activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

2. Cell Viability Assay (e.g., MTT Assay):

  • Prior to the NO assay, determine the non-toxic concentration range of this compound on RAW 264.7 cells using an MTT or similar cell viability assay to ensure that the observed NO inhibition is not due to cytotoxicity.[5][6]

3. NO Inhibition Assay:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[5]

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[5][6] Include a positive control (e.g., L-NAME) and an untreated control.

  • After incubation, collect the cell culture supernatant.

4. Measurement of Nitrite:

  • Nitrite, a stable product of NO, is measured using the Griess reagent.

  • Mix 100 µL of the cell supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[6]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

5. Data Analysis:

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

  • Determine the IC₅₀ value for NO inhibition.

Caffeic Acid DerivativeReported IC₅₀ for NO Inhibition in RAW 264.7 cells (µM)
Methyl Caffeate21.0
Ethyl Caffeate12.0
Butyl Caffeate8.4
Octyl Caffeate2.4
This compound 10.7
Caffeic Acid Phenethyl Ester (CAPE)4.80

Reference:[2]

Signaling Pathway Modulation

The anti-inflammatory effects of caffeic acid and its derivatives are often mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_inhibition Inhibition by this compound cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK Transcription Gene Transcription MAPK->Transcription NFkB_complex IκB-NF-κB Complex IKK->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases NF-κB NFkB->Transcription Translocates to Nucleus BC This compound BC->MAPK BC->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines iNOS iNOS Transcription->iNOS NO Nitric Oxide (NO) iNOS->NO

References

Benzyl Caffeate: Application Notes and Protocols for Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl caffeate, an ester of benzyl alcohol and caffeic acid, is a promising natural compound for cosmetic applications. Possessing potent antioxidant, anti-inflammatory, and anti-melanogenic properties, it offers a multi-faceted approach to skin protection and rejuvenation. This document provides detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals interested in formulating with this compound.

Application Notes

This compound's utility in cosmetic formulations stems from its ability to modulate key biological pathways involved in skin aging, inflammation, and pigmentation. Its primary applications include:

  • Anti-Aging: By scavenging reactive oxygen species (ROS) and modulating signaling pathways associated with collagen degradation, this compound can help mitigate the signs of premature aging.

  • Anti-Inflammatory: It can suppress inflammatory responses in the skin, making it a suitable ingredient for products targeting sensitive or irritated skin.

  • Skin Brightening: Through the inhibition of tyrosinase, the key enzyme in melanin synthesis, this compound can help reduce hyperpigmentation and promote a more even skin tone.

  • UV Protection: this compound has been shown to offer protection against UVB-induced skin damage, further enhancing its anti-aging and skin-protecting benefits.

Efficacy Data

The following table summarizes the quantitative data on the efficacy of this compound from various studies.

ParameterTest SystemResultReference
Tyrosinase Inhibition Mushroom TyrosinaseIC50: 1.67 mM
DPPH Radical Scavenging Cell-free assayIC50: 23.8 μM
ABTS Radical Scavenging Cell-free assayIC50: 7.9 μM
Nitric Oxide (NO) Production Inhibition LPS-stimulated RAW 264.7 cellsIC50: 21.1 μM
Prostaglandin E2 (PGE2) Production Inhibition LPS-stimulated RAW 264.7 cellsIC50: 24.9 μM

Mechanism of Action: Signaling Pathways

This compound exerts its effects through the modulation of several key signaling pathways in skin cells.

Anti-Inflammatory and Antioxidant Pathway

This compound can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the phosphorylation of MAPKs (mitogen-activated protein kinases) such as ERK, JNK, and p38. This, in turn, inhibits the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory gene expression.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IKK IKK TLR4->IKK MAPKs->IKK IkB IκB IKK->IkB phosphorylates NF_kB_dimer NF-κB (p65/p50) IkB->NF_kB_dimer releases NF_kB_nucleus NF-κB NF_kB_dimer->NF_kB_nucleus translocates Benzyl_Caffeate This compound Benzyl_Caffeate->MAPKs inhibits Benzyl_Caffeate->IKK inhibits Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) NF_kB_nucleus->Inflammatory_Genes activates

Caption: this compound's Anti-Inflammatory Pathway.

Anti-Melanogenic Pathway

This compound contributes to skin brightening by directly inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis. It also suppresses the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression. This dual action effectively reduces melanin production.

G cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UV_Stimuli UV Stimuli PKA PKA UV_Stimuli->PKA CREB CREB PKA->CREB activates MITF MITF CREB->MITF activates L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Benzyl_Caffeate This compound Benzyl_Caffeate->PKA inhibits Benzyl_Caffeate->L_DOPA inhibits Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates G Start Start Prepare_Reagents Prepare Reagents: - Phosphate Buffer - Tyrosinase Solution - L-DOPA Solution - this compound Start->Prepare_Reagents Add_to_Plate Add to 96-well Plate: - Buffer - this compound - Tyrosinase Prepare_Reagents->Add_to_Plate Incubate_1 Incubate at 25°C for 10 min Add_to_Plate->Incubate_1 Add_Substrate Add L-DOPA Incubate_1->Add_Substrate Incubate_2 Incubate at 25°C for 20 min Add_Substrate->Incubate_2 Measure_Absorbance Measure Absorbance at 475 nm Incubate_2->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Application Notes and Protocols for Studying the Effects of Benzyl Caffeate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl caffeate is a naturally occurring phenolic compound and an ester of caffeic acid. It is found in various plant sources and is known to be a component of propolis. As a derivative of caffeic acid, this compound is of interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This document provides detailed application notes and protocols for utilizing animal models to investigate the in vivo effects of this compound, with a primary focus on its anti-inflammatory properties. While in vivo data on its direct anticancer and neuroprotective effects are limited, information on closely related compounds is provided for context and potential research directions.

Anti-inflammatory Effects of this compound

Animal models are crucial for evaluating the anti-inflammatory potential of this compound in a physiological setting. The carrageenan-induced paw edema model in mice is a well-established and widely used acute inflammation model to assess the efficacy of anti-inflammatory agents.

Animal Model: Carrageenan-Induced Paw Edema in Mice

This model induces a reproducible and quantifiable inflammatory response, characterized by edema (swelling), which can be measured over time.

Experimental Protocol

1. Animals:

  • Male Swiss mice (20-25 g) are suitable for this study.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Acclimatize the animals for at least one week before the experiment.

2. Materials:

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline)

  • Positive Control: Indomethacin or Diclofenac

  • Parenteral administration supplies (e.g., oral gavage needles, intraperitoneal injection needles)

  • Plethysmometer for paw volume measurement

3. Experimental Groups:

  • Group 1 (Control): Vehicle administration.

  • Group 2 (Positive Control): Indomethacin (e.g., 10 mg/kg, intraperitoneally) or another standard anti-inflammatory drug.

  • Group 3 (this compound): this compound at various doses (e.g., 10, 30, 100 mg/kg, administered orally or intraperitoneally).

4. Procedure:

  • Fast the mice overnight with free access to water before the experiment.

  • Administer the vehicle, positive control, or this compound to the respective groups. The route of administration (oral or intraperitoneal) should be consistent.

  • One hour after treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the paw edema volume at each time point by subtracting the baseline paw volume from the post-injection paw volume.

  • Calculate the percentage of inhibition of edema for each treatment group compared to the control group using the following formula:

    • % Inhibition = [ (EdemaControl - EdemaTreated) / EdemaControl ] x 100

Data Presentation

Treatment GroupDose (mg/kg)Route of AdministrationPaw Edema Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Control -p.o.0.85 ± 0.05-
Indomethacin 10i.p.0.34 ± 0.0360%
This compound 30p.o.Data to be determinedData to be determined
This compound 100p.o.Data to be determinedData to be determined
Note: The above table is a template. Actual data needs to be generated from the experiment.

In Vitro Correlates: In vitro studies on RAW 264.7 macrophages have shown that this compound can inhibit nitric oxide (NO) production, a key inflammatory mediator. This provides a mechanistic basis for its in vivo anti-inflammatory effects.

CompoundIC50 for NO Inhibition (µM)[1]
This compound 10.7
Caffeic Acid >100
CAPE 4.8
Signaling Pathways in Inflammation

The anti-inflammatory effects of caffeic acid derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Experimental Workflow for Investigating Anti-inflammatory Mechanisms

G cluster_0 In Vivo Model cluster_1 Ex Vivo Analysis cluster_2 Data Analysis & Conclusion Animal_Model Carrageenan-Induced Paw Edema in Mice Treatment Administer this compound Animal_Model->Treatment Measurement Measure Paw Edema Treatment->Measurement Tissue_Collection Collect Paw Tissue Measurement->Tissue_Collection Data_Analysis Analyze Paw Edema Data and Protein Expression Measurement->Data_Analysis Homogenization Homogenize Paw Tissue Tissue_Collection->Homogenization Western_Blot Western Blot for p-NF-κB, p-p38, iNOS, COX-2 Homogenization->Western_Blot ELISA ELISA for IL-1β, TNF-α Homogenization->ELISA Western_Blot->Data_Analysis ELISA->Data_Analysis Conclusion Conclude on Anti-inflammatory Effect and Mechanism Data_Analysis->Conclusion

Experimental workflow for assessing the anti-inflammatory effects of this compound.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK Activates IkB_p IkB_p IKK->IkB_p NFkB_Release NFkB_Release IkB_p->NFkB_Release NFkB_Translocation NFkB_Translocation NFkB_Release->NFkB_Translocation NFkB_Binding NFkB_Binding NFkB_Translocation->NFkB_Binding Gene_Expression Gene_Expression NFkB_Binding->Gene_Expression Benzyl_Caffeate This compound Benzyl_Caffeate->IKK Inhibits

Hypothesized inhibition of PI3K/Akt and MAPK pathways by this compound in cancer cells.

Potential Neuroprotective Effects of this compound (Based on Related Compounds)

There is a lack of direct in vivo evidence for the neuroprotective effects of this compound. However, related compounds like caffeic acid and its esters have shown promise in animal models of neurological disorders, such as cerebral ischemia.

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used model of focal cerebral ischemia that mimics human stroke.

Experimental Protocol (Hypothetical for this compound)

1. Animals:

  • Male Sprague-Dawley or Wistar rats (250-300 g).

2. Materials:

  • This compound.

  • Vehicle.

  • Anesthetics (e.g., isoflurane).

  • Surgical instruments.

  • Nylon suture for occlusion.

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining.

3. Experimental Groups:

  • Group 1 (Sham): Surgery without MCAO.

  • Group 2 (MCAO + Vehicle): MCAO with vehicle treatment.

  • Group 3 (MCAO + this compound): MCAO with this compound treatment at various doses.

4. Procedure:

  • Anesthetize the rat.

  • Perform the MCAO surgery by introducing a nylon suture into the internal carotid artery to occlude the middle cerebral artery.

  • After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow reperfusion.

  • Administer this compound or vehicle at a specified time point (e.g., during occlusion or at the onset of reperfusion).

  • After a survival period (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.

  • Euthanize the animals and harvest the brains.

  • Slice the brains and stain with TTC to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

Data Presentation (Template)

Treatment GroupDose (mg/kg)Neurological Deficit Score (Mean ± SEM)Infarct Volume (mm3) (Mean ± SEM)% Reduction in Infarct Volume
Sham -00-
MCAO + Vehicle -Data to be determinedData to be determined-
MCAO + this compound 25Data to be determinedData to be determinedData to be determined
MCAO + this compound 50Data to be determinedData to be determinedData to be determined

Disclaimer: The protocols for anticancer and neuroprotective effects are hypothetical and based on studies of related compounds. Researchers should conduct thorough literature reviews and pilot studies to determine the appropriate dosages and experimental designs for this compound. The provided data tables are templates and require experimental data for completion.

References

Protocols for Dissolving Benzyl Caffeate for In Vitro Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of benzyl caffeate for use in a variety of in vitro studies. This compound, a phenolic compound found in propolis, has garnered significant interest for its potential anti-inflammatory, antioxidant, and antitumor properties. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results.

Data Presentation: Solubility and Stock Solution Parameters

The following table summarizes key quantitative data for the preparation of this compound solutions.

ParameterValueNotes
Molecular Weight 270.28 g/mol
Recommended Solvent Dimethyl Sulfoxide (DMSO)This compound is readily soluble in DMSO.
Solubility in DMSO >10 mMStock solutions of at least 10 mM can be prepared.
Recommended Stock Concentration 10 mMA 10 mM stock solution is a convenient concentration for serial dilutions.
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.
Maximum Final DMSO Concentration in Cell Culture ≤ 0.5% (v/v)To avoid solvent-induced cytotoxicity. A concentration of ≤ 0.1% is recommended for sensitive cell lines. It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 270.28 g/mol x 1000 mg/g = 2.7028 mg

  • Weigh the this compound:

    • Carefully weigh out approximately 2.7 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound:

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol describes how to dilute the 10 mM this compound stock solution to prepare working solutions for treating cells in vitro.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Determine the final desired concentrations:

    • Decide on the range of this compound concentrations you wish to test in your experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Perform serial dilutions:

    • It is recommended to perform serial dilutions of your stock solution in cell culture medium to achieve your final desired concentrations. This helps to ensure that the final concentration of DMSO remains low and consistent across all treatment groups.

    • Example for preparing a 100 µM intermediate solution:

      • To maintain a final DMSO concentration of 0.1%, you can perform a 1:100 dilution of the 10 mM stock solution into your cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM intermediate solution.

    • Example for preparing final concentrations in a 24-well plate (1 mL final volume per well):

      • From the 100 µM intermediate solution, you can perform further dilutions.

      • For a 50 µM final concentration: Add 500 µL of the 100 µM solution to 500 µL of fresh media.

      • For a 25 µM final concentration: Add 250 µL of the 100 µM solution to 750 µL of fresh media.

      • For a 10 µM final concentration: Add 100 µL of the 100 µM solution to 900 µL of fresh media.

      • And so on for other desired concentrations.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This is crucial to account for any effects of the solvent on the cells.

  • Treatment of Cells:

    • Remove the existing media from your cultured cells and replace it with the prepared working solutions containing this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired period as per your experimental design.

Mandatory Visualizations

Experimental Workflow for In Vitro Studies

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare 10 mM this compound Stock in DMSO working_sol Prepare Working Solutions in Culture Medium stock_prep->working_sol vehicle_ctrl Prepare Vehicle Control (DMSO in Medium) stock_prep->vehicle_ctrl treatment Treat Cells with this compound or Vehicle working_sol->treatment vehicle_ctrl->treatment cell_culture Plate and Culture Cells cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation data_collection Collect Data (e.g., Cell Viability, Gene Expression) incubation->data_collection analysis Analyze and Interpret Results data_collection->analysis

Caption: Workflow for in vitro experiments using this compound.

Proposed Anti-inflammatory Signaling Pathway of Caffeic Acid Esters

While direct evidence for this compound is still emerging, studies on structurally similar compounds like ethyl caffeate and caffeic acid phenethyl ester (CAPE) strongly suggest an anti-inflammatory mechanism involving the inhibition of the NF-κB signaling pathway.[1][2][3] This pathway is a key regulator of inflammation, and its inhibition leads to the downregulation of pro-inflammatory enzymes such as iNOS and COX-2.

signaling_pathway cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Dissociation Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA NFkB_active->DNA Binds to Promoter iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) DNA->iNOS_COX2 Gene Transcription BenzylCaffeate This compound BenzylCaffeate->NFkB_active Inhibits DNA Binding

References

Troubleshooting & Optimization

Technical Support Center: Working with Benzyl Caffeate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl caffeate. Our aim is to help you overcome challenges related to its solubility and ensure the success of your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is practically insoluble in water. The recommended solvent for preparing stock solutions for cell-based assays is dimethyl sulfoxide (DMSO). Ethanol can also be used. It is crucial to prepare a high-concentration stock solution in the organic solvent, which can then be diluted to the final working concentration in your cell culture medium.

Q2: What is a typical stock solution concentration for this compound?

A2: A common stock solution concentration for this compound is 10 mM in DMSO. This allows for small volumes of the stock to be added to the cell culture medium, minimizing the final DMSO concentration.

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

A3: As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can vary significantly between cell lines. It is always best practice to perform a vehicle control experiment to determine the maximum safe concentration of DMSO for your specific cell line.

Q4: My this compound is precipitating when I add it to the cell culture medium. What can I do?

A4: Precipitation upon dilution of the DMSO stock in aqueous cell culture medium is a common issue with hydrophobic compounds like this compound. Please refer to our Troubleshooting Guide below for detailed steps to address this.

Q5: Are there alternative methods to improve the solubility of this compound in my assay?

A5: Yes, if direct dilution of a DMSO stock is problematic, you can explore the use of solubilizing agents such as non-ionic surfactants (e.g., Tween® 80) or cyclodextrins. These can encapsulate the hydrophobic compound and improve its apparent solubility in aqueous solutions. Detailed protocols are provided in the Experimental Protocols section.

Troubleshooting Guide

Problem Possible Cause Solution
This compound precipitates out of solution upon dilution in cell culture medium. The compound's solubility limit in the aqueous medium has been exceeded.- Optimize Dilution Method: Add the this compound stock solution to the medium dropwise while vortexing or gently swirling to ensure rapid mixing and prevent localized high concentrations. - Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility. - Reduce Final Concentration: Test a lower final concentration of this compound in your assay. - Use a Serum-Containing Medium: If your experimental design allows, proteins in fetal bovine serum (FBS) can help to stabilize hydrophobic compounds. - Explore Alternative Solubilization Methods: Consider using Tween® 80 or cyclodextrins as described in the Experimental Protocols section.
Inconsistent results between experiments. - Precipitation of the compound. - Degradation of the stock solution.- Visually Inspect for Precipitation: Before treating your cells, always inspect the final working solution for any signs of precipitation. Centrifuge or filter the solution if necessary. - Proper Stock Solution Storage: Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Vehicle control (DMSO) is showing cytotoxicity. The final DMSO concentration is too high for your cell line.- Perform a DMSO Dose-Response Curve: Determine the maximum tolerated DMSO concentration for your specific cell line (e.g., test a range from 0.1% to 1.0%). - Reduce DMSO Concentration: Lower the final DMSO concentration in your experiments to a non-toxic level. This may require preparing a more concentrated stock solution of this compound, if its solubility in DMSO allows.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Notes
WaterPractically InsolubleNot suitable for preparing stock solutions.
Dimethyl Sulfoxide (DMSO)SolubleA stock solution of 10 mM is commonly used.
EthanolSolubleCan be used as an alternative to DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of high-purity, sterile DMSO to achieve the target concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Improving this compound Solubility with Tween® 80
  • Prepare a Concentrated this compound Stock: Dissolve this compound in DMSO to a high concentration (e.g., 50-100 mM).

  • Prepare a Tween® 80 Stock: Prepare a 10% (w/v) stock solution of Tween® 80 in sterile water.

  • Co-Solvent Formulation: In a sterile tube, mix the this compound DMSO stock with the Tween® 80 stock solution. A common starting ratio is 1:2 (v/v) of drug stock to surfactant stock.

  • Dilution: This co-solvent mixture can then be diluted in cell culture medium to the final desired concentration of this compound. The final concentration of both DMSO and Tween® 80 should be kept at non-toxic levels.

  • Vehicle Control: It is essential to have a vehicle control containing the same final concentrations of DMSO and Tween® 80.

Protocol 3: Using Cyclodextrins for this compound Solubilization
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin for improving the solubility of hydrophobic drugs.

  • Prepare a Cyclodextrin Solution: Prepare a solution of HP-β-CD in your cell culture medium (e.g., 1-10 mM).

  • Incubation: Add the this compound powder directly to the HP-β-CD solution. Alternatively, a small volume of a concentrated DMSO stock of this compound can be added.

  • Complexation: Incubate the mixture at room temperature or 37°C for several hours (e.g., 4-24 hours) with constant agitation to allow for the formation of inclusion complexes.

  • Sterilization: Filter the final solution through a 0.22 µm filter to remove any undissolved compound and to sterilize it before adding to cells.

  • Vehicle Control: A vehicle control with the same concentration of HP-β-CD in the medium is necessary.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_treatment Cell-Based Assay cluster_troubleshooting Troubleshooting stock_prep Prepare 10 mM this compound in DMSO dilution Dilute Stock in 37°C Medium stock_prep->dilution precipitation_check Check for Precipitation dilution->precipitation_check cell_treatment Treat Cells precipitation_check->cell_treatment No alt_sol Alternative Solubilization (Tween® 80 / Cyclodextrin) precipitation_check->alt_sol Yes incubation Incubate cell_treatment->incubation data_analysis Data Analysis incubation->data_analysis alt_sol->dilution

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras BC This compound BC->EGFR Inhibits ROS ROS BC->ROS Induces Apoptosis Apoptosis BC->Apoptosis Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis Inhibits ROS->Apoptosis Induces

Caption: Potential signaling pathways affected by this compound.

Technical Support Center: Optimizing Benzyl Caffeate in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of benzyl caffeate in antioxidant assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in DPPH and ABTS assays?

A1: The optimal concentration of this compound will depend on the specific experimental conditions. However, based on the activity of structurally similar compounds like caffeic acid and its other esters, a good starting range to test is between 1 µM and 100 µM. It is recommended to perform a dose-response curve to determine the IC50 value (the concentration required to scavenge 50% of the radicals) for your specific assay conditions.

Q2: I am observing poor solubility of this compound in my assay. How can I resolve this?

A2: this compound is a lipophilic compound with low solubility in aqueous solutions. To improve solubility, it is recommended to dissolve it in an organic solvent such as ethanol, methanol, or DMSO before preparing further dilutions in the assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid interference with the reaction.

Q3: My results for this compound's antioxidant activity are not reproducible. What are the common causes?

A3: Poor reproducibility can stem from several factors:

  • Inconsistent Sample Preparation: Ensure precise and consistent preparation of your this compound stock and working solutions.

  • Solvent Effects: The type and final concentration of the organic solvent used can influence the reaction kinetics. Standardize this across all experiments.

  • Light Sensitivity: The DPPH radical is light-sensitive. Ensure that the assay is performed in low-light conditions to prevent radical degradation.

  • Incubation Time: The reaction between this compound and the radicals may not have reached its endpoint. Optimize the incubation time by taking readings at multiple time points.

Q4: Can this compound interfere with the absorbance readings in colorimetric assays like DPPH and ABTS?

A4: this compound itself does not have significant absorbance at the wavelengths typically used for DPPH (around 517 nm) and ABTS (around 734 nm) assays. However, it is always good practice to run a control containing only this compound and the solvent to check for any potential background absorbance.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Antioxidant Activity Detected 1. This compound concentration is too low.2. Inadequate incubation time.3. Degradation of this compound stock solution.1. Increase the concentration range of this compound in your dose-response curve.2. Perform a time-course experiment to determine the optimal reaction time.3. Prepare fresh stock solutions of this compound for each experiment.
High Variability Between Replicates 1. Inconsistent pipetting.2. Fluctuation in temperature during incubation.3. Uneven light exposure in DPPH assay.1. Use calibrated pipettes and ensure proper mixing.2. Use a temperature-controlled incubator.3. Cover the microplate with aluminum foil during incubation.
Precipitation of this compound in Assay Wells 1. Exceeding the solubility limit in the final assay buffer.2. Incompatible solvent system.1. Decrease the final concentration of this compound.2. Ensure the final concentration of the organic solvent is sufficient to maintain solubility, while not interfering with the assay.

Quantitative Data Summary

Assay Parameter Typical Value for Caffeic Acid (as a reference) Recommended Starting Range for this compound
DPPH IC505 - 15 µM1 - 50 µM
ABTS IC502 - 10 µM1 - 50 µM
Cellular Antioxidant Assay (CAA) EC50Varies with cell type and oxidant1 - 25 µM

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in a dark, amber-colored bottle.

    • Prepare a stock solution of this compound (e.g., 10 mM) in ethanol or DMSO.

    • Prepare serial dilutions of this compound from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each this compound dilution to triplicate wells.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each this compound dilution to triplicate wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_bc Prepare this compound Stock add_bc Add this compound Dilutions to Plate prep_bc->add_bc prep_dpph Prepare DPPH/ABTS Reagent add_reagent Add DPPH or ABTS Solution prep_dpph->add_reagent add_bc->add_reagent incubate Incubate in the Dark add_reagent->incubate read_abs Measure Absorbance incubate->read_abs calc_inhib Calculate % Inhibition read_abs->calc_inhib calc_ic50 Determine IC50 calc_inhib->calc_ic50

Caption: Workflow for DPPH/ABTS antioxidant assays.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BC This compound ROS Oxidative Stress (ROS) BC->ROS Scavenges Keap1 Keap1 ROS->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Inhibition of Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Normally Degraded Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Gene Expression (e.g., HO-1, GCL) ARE->Genes Activates Transcription

Caption: this compound's potential role in the Nrf2 signaling pathway.

Overcoming challenges in the synthesis and purification of benzyl caffeate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of benzyl caffeate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.

Synthesis Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The acid catalyst (e.g., H₂SO₄, p-TsOH) may be old or hydrated. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium. 3. Water in Reaction Mixture: Fischer esterification is a reversible reaction; the presence of water will shift the equilibrium towards the reactants.[1] 4. Impure Starting Materials: Caffeic acid or benzyl alcohol may contain impurities that inhibit the reaction.1. Use a fresh, anhydrous acid catalyst. 2. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Use anhydrous solvents and starting materials. Consider using a Dean-Stark apparatus to remove water as it forms. 4. Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).
Formation of Dark-Colored Byproducts 1. Oxidation of Phenolic Hydroxyl Groups: The catechol moiety of caffeic acid is susceptible to oxidation, especially at elevated temperatures.[2] 2. Side Reactions: Polymerization or other side reactions of caffeic acid may occur under acidic conditions.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Consider using a milder coupling agent such as DCC (dicyclohexylcarbodiimide) as an alternative to strong acid catalysts.
Difficult Product Isolation from Reaction Mixture 1. Emulsion Formation during Workup: The presence of both polar and non-polar components can lead to the formation of stable emulsions during aqueous extraction. 2. Product Precipitation: The product may precipitate out with the catalyst or byproducts during workup.1. Add a small amount of brine (saturated NaCl solution) to break up the emulsion. 2. Ensure the pH of the aqueous layer is adjusted appropriately to keep the product in the organic phase and unreacted caffeic acid in the aqueous phase.

Purification Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation in Column Chromatography 1. Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low for effective separation. 2. Column Overloading: Too much crude product applied to the column. 3. Improper Column Packing: The stationary phase (silica gel) is not packed uniformly, leading to channeling.1. Optimize the mobile phase using TLC. A common starting point is a mixture of n-hexane and ethyl acetate. [3] 2. Use an appropriate amount of crude product for the column size. 3. Ensure the silica gel is packed evenly as a slurry to avoid air bubbles and cracks. [4]
Product Oiling Out During Recrystallization 1. Solvent Choice: The chosen solvent may have too high a solubility for the product even at low temperatures, or the product may be melting. 2. Impurities Present: High levels of impurities can inhibit crystal formation.1. Use a solvent system where the product is highly soluble at high temperatures and poorly soluble at low temperatures. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective. [5] 2. Perform a preliminary purification step (e.g., column chromatography) before recrystallization.
Low Recovery After Purification 1. Product Loss During Transfers: Multiple transfer steps can lead to significant loss of material. 2. Product Still in Mother Liquor: Incomplete crystallization during recrystallization. 3. Adsorption onto Stationary Phase: Irreversible adsorption of the product onto the silica gel during column chromatography.1. Minimize the number of transfers and rinse glassware with the appropriate solvent. 2. Cool the recrystallization mixture for a sufficient amount of time and consider placing it in an ice bath to maximize crystal formation. 3. While less common for this type of compound, if suspected, try a different stationary phase or a more polar eluent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is the Fischer esterification of caffeic acid with benzyl alcohol using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), under reflux conditions.[2]

Q2: How can I monitor the progress of the synthesis reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (caffeic acid and benzyl alcohol) on a TLC plate. The formation of a new spot with a different Rf value (retention factor) indicates the formation of the product, this compound. The disappearance of the starting material spots will indicate the completion of the reaction.

Q3: What are the key considerations for choosing a solvent for recrystallization?

A3: The ideal solvent for recrystallization should dissolve the this compound completely at an elevated temperature but have low solubility for it at low temperatures. Additionally, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Common solvent systems for compounds like this compound include mixtures of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexane or heptane).[5]

Q4: How can I confirm the purity and identity of my final product?

A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).[3][6] The identity and structure can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Q5: Are there any alternative, milder synthesis methods available?

A5: Yes, for substrates that are sensitive to strong acids and high temperatures, coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used. Enzymatic synthesis using lipases is another green and mild alternative, although reaction times may be longer.

Experimental Protocols

Synthesis of this compound via Fischer Esterification (Illustrative Protocol)

This protocol is a representative example based on general procedures for Fischer esterification.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine caffeic acid (1 equivalent), benzyl alcohol (3-5 equivalents, acting as both reactant and solvent), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Reaction: Heat the mixture to reflux (typically around 180-200°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove unreacted caffeic acid and the catalyst) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 5:5 hexane:ethyl acetate) to elute the this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate). Add a less polar solvent (e.g., n-hexane) dropwise until the solution becomes slightly cloudy.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot primary solvent.

  • Crystallization: Add the second solvent dropwise to the hot solution until persistent cloudiness is observed. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of caffeic acid esters, which can serve as a benchmark for the synthesis of this compound.

ParameterDodecyl Caffeate Synthesis[3]Benzyl Acetate Synthesis[7]
Reactants Caffeic Acid, DodecanolAcetic Acid, Benzyl Alcohol
Catalyst Ionic Liquid ([Hnmp]HSO₄)N-methylpyrrolidone hydrosulfate
Substrate Molar Ratio 10.2 : 1 (Alcohol:Acid)1.4 : 1 (Acid:Alcohol)
Catalyst Loading 9.8%1% (wt ratio to benzyl alcohol)
Temperature 87 °C110 °C
Reaction Time 118 min1 hr
Yield 94.67%98.6%

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Caffeic Acid + Benzyl Alcohol + Acid Catalyst Reaction Reflux Reactants->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Drying Dry over Na2SO4 Workup->Drying Crude_Product Crude this compound Drying->Crude_Product Column_Chromatography Column Chromatography (Hexane/EtOAc) Crude_Product->Column_Chromatography Option 1 Recrystallization Recrystallization Crude_Product->Recrystallization Option 2 Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product Low_Yield_Troubleshooting Start Low Yield of this compound Check_Reaction_Conditions Check Reaction Time and Temperature Start->Check_Reaction_Conditions Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Water Presence of Water? Start->Check_Water Increase_Time_Temp Increase Reaction Time/ Temperature Check_Reaction_Conditions->Increase_Time_Temp If insufficient Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents If impure Use_Fresh_Catalyst Use Fresh/Anhydrous Catalyst Check_Catalyst->Use_Fresh_Catalyst If inactive Use_Anhydrous_Conditions Use Anhydrous Solvents/ Dean-Stark Trap Check_Water->Use_Anhydrous_Conditions If yes

References

Potential interference of benzyl caffeate in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl caffeate. Below you will find information to help you anticipate and address potential interference in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a phenolic compound, specifically an ester of caffeic acid and benzyl alcohol. It is found in natural sources like propolis. Its primary reported biological activities include antioxidant, anti-inflammatory, and anticancer effects. These activities are largely attributed to the catechol group of the caffeic acid moiety, which can scavenge free radicals and interact with various biological targets.

Q2: In which solvents should I dissolve and store this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone, but it has poor solubility in water. For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as it can have its own biological effects. This compound is sensitive to oxidation and should be stored at -20°C in a desiccated environment.[1]

Q3: Can the inherent properties of this compound interfere with my assay?

Yes, several intrinsic properties of this compound can potentially interfere with biological assays:

  • Antioxidant and Redox Activity: As a potent antioxidant, this compound can directly scavenge radicals in antioxidant assays (e.g., DPPH, ABTS) or interfere with assays that have redox-sensitive reagents.

  • Color: this compound solutions can be pale yellow, which may interfere with colorimetric assays that measure absorbance at wavelengths where this compound also absorbs.

  • Aggregation: Like many small molecules, this compound may form aggregates at higher concentrations, which can lead to non-specific inhibition of enzymes or other proteins.

  • Lipophilicity: With a predicted logP of ~2.5, this compound is moderately lipophilic, which can facilitate interaction with cell membranes and potentially cause non-specific membrane effects.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Antioxidant Assays (e.g., DPPH, ABTS)

Q: I am using this compound as a control compound in an unrelated assay, but it's showing strong activity in my antioxidant capacity side-assay. How can I be sure this is a real effect and not an artifact?

A: this compound is a known potent antioxidant, so its activity in assays like DPPH and ABTS is expected. The key is to differentiate this desired activity from potential artifacts.

  • Potential Cause 1: Direct Radical Scavenging. The primary mechanism of this compound in these assays is the donation of a hydrogen atom from its catechol group to the radical, thus neutralizing it. This is the intended and measured biological activity.

  • Troubleshooting:

    • Confirm with multiple assays: Use assays with different mechanisms (e.g., a HAT-based assay like ORAC in addition to a SET-based assay like DPPH) to confirm the antioxidant activity.

    • Check for spectral interference: Although the color of the DPPH radical is typically measured around 517 nm, it's good practice to measure the absorbance spectrum of this compound in the assay buffer to ensure it doesn't directly absorb at this wavelength, which could lead to a false positive.

    • Include appropriate standards: Run known antioxidants like Trolox or ascorbic acid in parallel to validate your assay setup and provide a benchmark for this compound's activity.

Issue 2: Interference in Cell Viability Assays (e.g., MTT, XTT)

Q: I am testing this compound for its cytotoxic effects using an MTT assay, and I'm getting variable results. Could the compound be interfering with the assay itself?

A: Yes, compounds with reducing potential can interfere with tetrazolium-based assays like MTT and XTT.

  • Potential Cause 1: Direct Reduction of MTT. this compound, being a strong antioxidant, can directly reduce the MTT tetrazolium salt to its colored formazan product, independent of cellular metabolism. This would lead to an overestimation of cell viability (a false negative for cytotoxicity).

  • Potential Cause 2: Color Interference. If this compound or its degradation products are colored, they could interfere with the absorbance reading of the formazan product (typically around 570 nm).

  • Troubleshooting:

    • Run a cell-free control: Incubate this compound with the MTT reagent in your cell culture media without cells. If you observe a color change, this indicates direct reduction of MTT.

    • Include a compound color control: Prepare wells with this compound in media but without the MTT reagent to measure its intrinsic absorbance at the detection wavelength. This background should be subtracted from your experimental values.

    • Wash cells before adding MTT: After treating the cells with this compound for the desired time, aspirate the medium containing the compound and wash the cells with PBS before adding the MTT reagent. This can minimize direct interaction.

    • Use an orthogonal assay: Confirm your results with a non-tetrazolium-based viability assay, such as one that measures ATP levels (e.g., CellTiter-Glo) or assesses membrane integrity (e.g., trypan blue exclusion or a lactate dehydrogenase (LDH) release assay).

Issue 3: Suspected Non-Specific Inhibition in Enzyme Assays

Q: I have identified this compound as a hit in my enzyme inhibition screen, but I'm concerned about non-specific effects. How can I verify that it's a true inhibitor of my target?

A: Non-specific inhibition is a common issue with phenolic compounds, often due to aggregation, redox activity, or chemical reactivity.

  • Potential Cause 1: Compound Aggregation. At higher concentrations, this compound may form aggregates that sequester and denature the enzyme, leading to apparent inhibition.

  • Potential Cause 2: Redox Cycling. In assays containing reducing agents (like DTT), redox-active compounds can generate hydrogen peroxide (H₂O₂), which can oxidize and inactivate the enzyme.

  • Troubleshooting:

    • Check for concentration-dependence: True inhibitors typically show a smooth, sigmoidal dose-response curve. Aggregators often exhibit a very steep, non-ideal curve.

    • Include a non-ionic detergent: Re-run the assay with the addition of a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%). Aggregation-based inhibition is often attenuated in the presence of detergents.

    • Vary enzyme concentration: The IC50 of a true inhibitor should be independent of the enzyme concentration, whereas the IC50 of an aggregator will often increase with higher enzyme concentrations.

    • Test for redox interference: If your assay buffer contains a reducing agent like DTT, test the sensitivity of your enzyme to H₂O₂. If it is sensitive, consider using an alternative reducing agent or a counter-screen for H₂O₂ generation.

Quantitative Data Summary

The following tables summarize available quantitative data for this compound and its close structural analog, caffeic acid phenethyl ester (CAPE), to provide a reference for expected activity ranges.

Table 1: Reported IC50 Values for this compound and Related Compounds

Compound/ExtractAssayCell Line/SystemReported IC50Reference
This compound (in Propolis)Anti-inflammatoryAlbumin denaturationHigh activity noted[2]
This compound (in Propolis)Cytotoxicity (MTT)MDA-MB-231 (Breast Cancer)9.24 - 13.62 µg/mL[2]
Caffeic AcidDPPH Radical ScavengingCell-free5.9 µg/mL[3]
Caffeic Acid Phenethyl Ester (CAPE)5-Lipoxygenase InhibitionCell-free0.13 µM[4]
Caffeic Acid Phenethyl Ester (CAPE)DPPH Radical ScavengingCell-free1.09 µM[5]

Note: Data for this compound is limited; values for related compounds are provided for context.

Key Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol provides a general workflow for assessing the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol. Store in the dark.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the this compound stock solution in methanol to achieve the desired final concentrations.

    • Prepare a standard antioxidant solution (e.g., Trolox or ascorbic acid) for use as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add a fixed volume of the DPPH solution (e.g., 180 µL).

    • Add a small volume of your this compound dilutions or standard/control to the wells (e.g., 20 µL).

    • For the blank, add methanol instead of the test compound.

    • Mix gently by pipetting or shaking.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a wavelength between 515-520 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: MTT Cell Viability Assay

This protocol provides a general workflow for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

    • Include untreated control wells (medium with DMSO vehicle) and a blank (medium only, no cells).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add a solubilizing agent (e.g., 100-150 µL of DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate cell viability as a percentage of the untreated control: % Viability = (Abs_treated / Abs_control) * 100

    • Plot the % viability against the concentration of this compound to determine the IC50 value.

Visualizations

Signaling Pathways

This compound, as a derivative of caffeic acid, is expected to modulate key signaling pathways involved in inflammation and cell proliferation.

MAPK_Pathway ext_stim Extracellular Stimuli (e.g., Stress, Growth Factors) ras Ras ext_stim->ras p38 p38 MAPK ext_stim->p38 activates jnk JNK ext_stim->jnk activates benzyl_caffeate This compound erk ERK benzyl_caffeate->erk modulates benzyl_caffeate->p38 modulates raf Raf ras->raf mek MEK raf->mek mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors p38->transcription_factors jnk->transcription_factors cellular_response Cellular Response (Proliferation, Apoptosis, Inflammation) transcription_factors->cellular_response

Caption: Modulation of the MAPK signaling pathway by this compound.

NFkB_Pathway cluster_nucleus Nucleus pro_inflammatory Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor pro_inflammatory->receptor benzyl_caffeate This compound ikk IKK Complex benzyl_caffeate->ikk inhibits receptor->ikk activates ikb IκB ikk->ikb phosphorylates nfkb_p65 NF-κB (p65/p50) proteasome Proteasome ikb->proteasome ubiquitination & degradation nucleus Nucleus nfkb_p65->nucleus translocation gene_transcription Gene Transcription (COX-2, iNOS, Cytokines) nucleus->gene_transcription activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflows

DPPH_Workflow prep_reagents Prepare Reagents: - DPPH in Methanol - this compound Stock in DMSO - Serial Dilutions plate_setup Plate Setup (96-well): Add DPPH solution to wells prep_reagents->plate_setup add_compound Add this compound dilutions, controls, and blank to wells plate_setup->add_compound incubate Incubate in Dark (Room Temp, 30 min) add_compound->incubate measure Measure Absorbance (~517 nm) incubate->measure calculate Calculate % Inhibition and determine IC50 measure->calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

MTT_Workflow seed_cells Seed Cells in 96-well Plate incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 treat_cells Treat Cells with this compound (Serial Dilutions) incubate1->treat_cells incubate2 Incubate for Treatment Period (e.g., 24-72h) treat_cells->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate3->solubilize measure Measure Absorbance (~570 nm) solubilize->measure calculate Calculate % Viability and determine IC50 measure->calculate

Caption: Experimental workflow for the MTT cell viability assay.

References

Troubleshooting inconsistent results in benzyl caffeate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with benzyl caffeate. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis, purification, and biological evaluation of this compound.

Issue 1: Low Yield or Incomplete Synthesis of this compound

Question: I am getting a low yield of this compound in my esterification reaction between caffeic acid and benzyl alcohol. What are the possible causes and solutions?

Answer:

Low yields in the synthesis of this compound are a common issue. Here are several factors that could be contributing to this problem and the corresponding troubleshooting steps:

  • Inadequate Catalyst: The esterification reaction requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] Ensure you are using the correct amount of a fresh, high-quality catalyst.

  • Suboptimal Reaction Conditions: The reaction typically requires heating under reflux to proceed efficiently.[1] Verify that your reaction temperature and duration are appropriate. Prolonging the reaction time or increasing the temperature (within the limits of solvent and reactant stability) may improve the yield.

  • Presence of Water: Water can hydrolyze the ester product, reducing the yield. Ensure all your glassware is thoroughly dried and use anhydrous solvents.

  • Purification Losses: Significant amounts of the product can be lost during purification. Optimize your purification method (e.g., recrystallization or chromatography) to minimize losses.

Issue 2: Inconsistent Results in Antioxidant Assays (DPPH, ABTS)

Question: My results from DPPH and ABTS assays for this compound are highly variable between experiments. How can I improve the consistency?

Answer:

Variability in antioxidant assays is a frequent challenge. The following factors are common sources of inconsistency:

  • Solvent Choice: The polarity of the solvent can significantly affect the reactivity of this compound with DPPH and ABTS radicals. Methanol and ethanol are commonly used, but it is crucial to use the same solvent consistently across all experiments.

  • Reaction Time: The reaction kinetics of this compound with the radicals may not be instantaneous. It is essential to standardize the incubation time before measuring the absorbance. A common incubation time for the DPPH assay is 30 minutes in the dark.

  • Concentration of Radical Solution: The concentration of the DPPH or ABTS radical solution must be consistent. Prepare fresh solutions for each experiment and verify their initial absorbance.

  • Light Sensitivity: DPPH is light-sensitive. Always protect the DPPH solution and the reaction mixture from light to prevent radical degradation, which can lead to inaccurate results.

Issue 3: High Variability in Cell-Based Assays (e.g., MTT Assay)

Question: I am observing significant variability in my MTT assay results when testing the anticancer effects of this compound on cancer cell lines. What could be the cause?

Answer:

Inconsistent results in cell-based assays can be attributed to several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered growth rates and drug sensitivities.

  • Inconsistent Seeding Density: The initial number of cells seeded per well must be uniform. Inconsistent seeding will lead to variability in the final cell number and, consequently, the MTT assay results.

  • Uneven Compound Distribution: Ensure that the this compound solution is thoroughly mixed with the cell culture medium in each well to guarantee uniform exposure of the cells to the compound.

  • Edge Effects in Microplates: The outer wells of a microplate are prone to evaporation, which can concentrate the media and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify synthesized this compound?

A1: Column chromatography is a highly effective method for purifying this compound. A common stationary phase is silica gel, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of this compound from unreacted starting materials and byproducts.

Q2: What is the stability of this compound in solution?

A2: this compound is susceptible to oxidation, especially in solutions exposed to light and air. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be stored at -20°C in the dark and under an inert atmosphere (e.g., nitrogen or argon).

Q3: Which cancer cell lines are suitable for testing the anticancer activity of this compound?

A3: Caffeic acid and its esters have shown activity against a variety of cancer cell lines. Based on studies with the related compound caffeic acid phenethyl ester (CAPE), suitable cell lines for initial screening could include human oral cancer cells, colon cancer cells, and breast cancer cells.[2][3] It is advisable to screen a panel of cell lines to determine the spectrum of activity.

Q4: How does this compound exert its anti-inflammatory effects?

A4: The anti-inflammatory effects of caffeic acid and its esters are, in part, mediated through the inhibition of the NF-κB signaling pathway.[3] By suppressing the activation of NF-κB, these compounds can reduce the expression of pro-inflammatory genes.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₁₆H₁₄O₄
Molecular Weight270.28 g/mol
AppearanceSolid
SolubilitySoluble in DMSO, ethanol
Storage Temperature-20°C

Experimental Protocols

1. Synthesis of this compound via Esterification

This protocol describes a general method for the synthesis of this compound.

  • Materials: Caffeic acid, benzyl alcohol, sulfuric acid (or p-toluenesulfonic acid), anhydrous toluene (or another suitable solvent), sodium bicarbonate solution, anhydrous magnesium sulfate, silica gel, hexane, ethyl acetate.

  • Procedure:

    • In a round-bottom flask, dissolve caffeic acid in a minimal amount of benzyl alcohol.

    • Add a catalytic amount of sulfuric acid.

    • Add anhydrous toluene and equip the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

2. DPPH Radical Scavenging Assay

This protocol outlines a method for assessing the antioxidant activity of this compound.

  • Materials: this compound, 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol (or ethanol), 96-well microplate, microplate reader.

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a fresh 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add different concentrations of the this compound solution.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control with methanol and the DPPH solution but no this compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity.

3. MTT Assay for Cytotoxicity

This protocol provides a method for evaluating the anticancer activity of this compound.

  • Materials: this compound, human cancer cell line (e.g., oral, colon, or breast cancer), complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plate, incubator, microplate reader.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight in a CO₂ incubator.

    • Prepare a stock solution of this compound in DMSO and dilute it to various concentrations with the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassays Biological Assays cluster_analysis Data Analysis synthesis Esterification of Caffeic Acid & Benzyl Alcohol purification Column Chromatography synthesis->purification antioxidant Antioxidant Assays (DPPH, ABTS) purification->antioxidant anticancer Anticancer Assays (MTT) purification->anticancer data_analysis Data Interpretation & Troubleshooting antioxidant->data_analysis anticancer->data_analysis

Caption: Experimental workflow for this compound synthesis, purification, and biological evaluation.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_activation NF-κB Activation cluster_response Inflammatory Response LPS LPS/TNF-α IKK IKK Activation LPS->IKK BC This compound BC->IKK Inhibits IκB IκB Degradation IKK->IκB NFκB NF-κB Translocation to Nucleus IκB->NFκB Genes Pro-inflammatory Gene Expression NFκB->Genes

Caption: this compound inhibits the NF-κB signaling pathway.

mapk_pathway cluster_stimulus Growth Factor Signal cluster_inhibition Modulation by this compound cluster_activation MAPK Cascade cluster_response Cellular Response GF Growth Factors Ras Ras GF->Ras BC This compound ERK ERK Phosphorylation BC->ERK Modulates Proliferation Cell Proliferation & Survival ERK->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK

Caption: this compound modulates the MAPK/ERK signaling pathway in cancer cells.

References

Long-term storage and handling of benzyl caffeate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of benzyl caffeate.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For long-term stability, this compound should be stored at or below -20°C in a tightly sealed container. It is also crucial to protect the compound from light and air to prevent degradation. For short-term storage, refrigeration at 2-8°C is acceptable for a few days, provided the container is well-sealed.

Q2: How should I handle this compound in the laboratory to minimize degradation?

To minimize degradation during handling, it is recommended to:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture.

  • Use the compound in a well-ventilated area or under a fume hood.

  • Minimize exposure to light by using amber-colored vials or wrapping containers in aluminum foil.

  • Prepare solutions fresh for each experiment whenever possible.

  • If a stock solution must be stored, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q3: What are the common signs of this compound degradation?

Degradation of this compound may be indicated by a change in color (e.g., yellowing or browning), a change in physical form, or the appearance of additional peaks during chromatographic analysis (e.g., HPLC). The primary degradation pathways are hydrolysis and oxidation.

Q4: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. It is sparingly soluble in water. The choice of solvent will depend on the specific experimental requirements.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent Experimental Results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If storing, aliquot and store at -80°C. Verify the purity of the stock solution using HPLC before use.
Inaccurate concentration of the working solution.Re-calibrate pipettes and balances. Prepare a new stock solution and verify its concentration spectrophotometrically if possible.
Low or No Compound Activity Compound has degraded due to improper storage or handling.Review storage and handling procedures. Obtain a new batch of this compound and store it under the recommended conditions.
This compound is not soluble in the experimental buffer.First, dissolve this compound in a small amount of a compatible organic solvent (e.g., DMSO) and then dilute it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Appearance of Unexpected Peaks in Chromatography Contamination of the sample.Use high-purity solvents and clean labware. Filter samples before injection.
Degradation of this compound during the experiment.Minimize the exposure of the sample to light and elevated temperatures during the experimental procedure. Analyze samples as quickly as possible after preparation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in amber-colored vials and store at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

  • Column: A C18 reverse-phase column is typically suitable.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (around 325 nm).

  • Procedure:

    • Prepare a dilute solution of this compound in the mobile phase.

    • Inject the sample into the HPLC system.

    • Analyze the resulting chromatogram for the presence of a single major peak corresponding to this compound. The appearance of additional peaks may indicate the presence of impurities or degradation products.

Visualizations

experimental_workflow cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis storage Store this compound (-20°C, dark, airtight) weigh Weigh Compound storage->weigh Retrieve dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot for Use dissolve->aliquot experiment Perform Experiment aliquot->experiment hplc HPLC Purity Check experiment->hplc Quality Control results Analyze Results hplc->results degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation benzyl_caffeate This compound caffeic_acid Caffeic Acid benzyl_caffeate->caffeic_acid H₂O benzyl_alcohol Benzyl Alcohol benzyl_caffeate->benzyl_alcohol H₂O oxidized_products Oxidized Products (e.g., Quinones) benzyl_caffeate->oxidized_products O₂ / Light

Technical Support Center: Benzyl Caffeate Integrity in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of benzyl caffeate during experiments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and reliability of your results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.

Q1: My this compound solution has turned a yellow or brownish color. What is the cause and how can I prevent this?

A: A yellow or brownish discoloration is a common indicator of oxidation. This compound, like other phenolic compounds, is susceptible to oxidation when exposed to oxygen, light, and certain metal ions. The catechol group (3,4-dihydroxyphenyl) is particularly prone to oxidizing into a quinone, which can then polymerize to form colored compounds.

To prevent discoloration:

  • Work under an inert atmosphere: Handle solid this compound and prepare solutions in a glovebox or using a Schlenk line with an inert gas like argon or nitrogen.[1]

  • Use degassed solvents: Dissolved oxygen in solvents is a primary contributor to oxidation. Degas solvents before use by sparging with an inert gas, using the freeze-pump-thaw method, or sonication.

  • Protect from light: Store this compound powder and solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.

  • Control the pH: The antioxidant activity and stability of caffeic acid and its esters are pH-dependent. At acidic pH (e.g., 4), they are weaker antioxidants, but their stability against oxidation is generally higher. As the pH increases towards alkaline conditions (e.g., pH 8), the antioxidant activity increases, but so does the susceptibility to oxidation.[2] For storage, a slightly acidic pH is preferable.

Q2: I am observing a loss of antioxidant activity in my this compound samples over time. How can I maintain its potency?

A: The loss of antioxidant activity is a direct consequence of the oxidation of the this compound molecule. The antioxidant capacity is primarily due to the ability of the phenolic hydroxyl groups to donate a hydrogen atom to scavenge free radicals.[2] Once oxidized, this ability is diminished.

To maintain potency:

  • Proper Storage: Store solid this compound at -20°C in a desiccated environment.[3] Prepare solutions fresh for each experiment whenever possible. If storage of solutions is necessary, store them at low temperatures (-20°C or -80°C) under an inert atmosphere.

  • Solvent Choice: The choice of solvent can impact stability. While ethanol-water mixtures are common for dissolving phenolic compounds, some studies on caffeic acid have shown that degradation can be higher in 80% ethanol compared to water under certain conditions like sonication.[1][4] For stock solutions, consider solvents like DMSO, but be mindful of their compatibility with your experimental system.

  • Addition of Stabilizers: For some applications, the addition of a stronger antioxidant like ascorbic acid or a chelating agent can help protect this compound from degradation.

Q3: I am seeing unexpected peaks in my HPLC or LC-MS analysis of this compound. What could be the cause?

A: The appearance of unexpected peaks is often due to the formation of degradation products. Oxidation can lead to the formation of dimers, oligomers, and other breakdown products.[1]

To troubleshoot:

  • Confirm Peak Identity: If possible, use mass spectrometry (MS) to identify the molecular weights of the unknown peaks to confirm if they are related to this compound degradation.

  • Review Sample Preparation: Ensure that all steps of sample preparation, from dissolution to injection, are performed with precautions against oxidation. This includes using degassed solvents for your mobile phase and minimizing the time the sample is exposed to air.

  • Check System Suitability: Run a freshly prepared standard of this compound to ensure the analytical system is performing correctly and that the degradation is not occurring within the instrument.

Q4: How can I minimize the impact of metal ion contamination on this compound stability?

A: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of phenolic compounds.[4]

To minimize metal ion effects:

  • Use High-Purity Reagents: Utilize high-purity solvents and reagents to minimize metal ion contamination.

  • Incorporate Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer solutions. Chelators bind to metal ions, preventing them from participating in redox reactions that lead to the oxidation of this compound.[5]

Data Presentation

Table 1: Degradation Kinetics of Caffeic Acid at Different Temperatures

Temperature (°C)Rate Constant (k)Half-life (t½)
-5HigherShorter
5
15
25LowerLonger
Data derived from studies on the sonodegradation of caffeic acid, which show a decrease in degradation rate with increasing temperature in the range of -5 to 25°C.[1]

Table 2: Influence of Solvent on Caffeic Acid Degradation under Ultrasound

Solvent% Reduction of Caffeic Acid
80% Ethanol8.90%
Water1.02%
This table illustrates that the choice of solvent can significantly impact the stability of caffeic acid under specific experimental conditions.[1][4]

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions to Prevent Oxidation

  • Materials:

    • This compound powder

    • Degassed solvent (e.g., DMSO, ethanol)

    • Inert gas (argon or nitrogen)

    • Schlenk flask or glovebox

    • Amber glass vials with Teflon-lined caps

    • Gastight syringes

  • Procedure:

    • Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool under a stream of inert gas.

    • If using a Schlenk line, connect the flask containing a stir bar to the line and evacuate and backfill with inert gas three times.

    • In the inert atmosphere, weigh the desired amount of this compound and add it to the flask.

    • Add the degassed solvent to the flask via a gastight syringe to the desired concentration.

    • Stir the solution until the this compound is fully dissolved.

    • Using a gastight syringe, transfer the stock solution to amber glass vials that have been previously flushed with inert gas.

    • Seal the vials and store at -20°C or below.

Protocol 2: Performing a DPPH Antioxidant Activity Assay with this compound

  • Materials:

    • This compound stock solution (prepared as in Protocol 1)

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (prepare fresh and protect from light)

    • Methanol (degassed)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in degassed methanol immediately before use.

    • In a 96-well plate, add a specific volume of each this compound dilution.

    • Add the DPPH solution to each well.

    • As a control, add methanol instead of the this compound solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at the appropriate wavelength (typically around 517 nm).

    • Calculate the percentage of DPPH radical scavenging activity.

Visualizations

Experimental_Workflow_for_Preventing_Oxidation cluster_preparation Solution Preparation cluster_storage Storage cluster_experiment Experimental Use prep_start Start: Solid this compound degas_solvent Degas Solvent (e.g., N2 sparging) prep_start->degas_solvent Step 1 inert_atm Work in Inert Atmosphere (Glovebox or Schlenk Line) degas_solvent->inert_atm Step 2 dissolve Dissolve this compound in Degassed Solvent inert_atm->dissolve Step 3 protect_light Store in Amber Vials dissolve->protect_light Step 4 low_temp Store at Low Temperature (-20°C or below) protect_light->low_temp Step 5 fresh_dilutions Prepare Fresh Dilutions for each experiment low_temp->fresh_dilutions Step 6 use_chelators Use Buffers with Chelating Agents (e.g., EDTA) fresh_dilutions->use_chelators Step 7 minimize_exposure Minimize Exposure to Air and Light During Assay use_chelators->minimize_exposure Step 8 end_node Stable this compound for Reliable Results minimize_exposure->end_node

Caption: Workflow for preventing this compound oxidation.

Antioxidant_Mechanism benzyl_caffeate This compound (BC-OH) -OH (Catechol group) stabilized_radical Stabilized this compound Radical (BC-O•) Resonance Stabilized benzyl_caffeate->stabilized_radical Donates H• free_radical Free Radical (R•) Unpaired electron neutralized_molecule Neutralized Molecule (RH) Paired electrons free_radical->neutralized_molecule Accepts H•

Caption: Antioxidant mechanism of this compound.

References

Technical Support Center: Method Validation for Benzyl Caffeate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting, frequently asked questions (FAQs), and detailed protocols for the validation of analytical methods for benzyl caffeate.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for validating an analytical method for this compound?

Method validation ensures that the analytical procedure is suitable for its intended purpose. For this compound, key validation parameters according to ICH guidelines include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Q2: What is a common starting point for an HPLC-UV method for this compound analysis?

A typical reversed-phase HPLC (RP-HPLC) method serves as an excellent starting point. This compound, a phenolic compound, has strong UV absorbance, making UV detection suitable.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (often with acid, like 0.1% formic acid or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

  • Detection Wavelength: this compound has a maximum absorbance (λmax) around 325-330 nm.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25-30 °C for better reproducibility.

Q3: How should I prepare standards and samples for this compound analysis?

Proper sample and standard preparation is crucial for accurate results.

  • Solvent: Use a solvent that completely dissolves this compound and is compatible with the mobile phase. A common choice is methanol or a mixture of methanol and water.

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your samples.

  • Sample Preparation: The method depends on the matrix. For example, in a drug formulation, it may involve dissolving the product in the solvent, sonicating to ensure complete dissolution, and filtering through a 0.45 µm syringe filter to remove excipients before injection.

Method Validation Workflow & Data

The following diagram illustrates a typical workflow for analytical method validation.

MethodValidationWorkflow cluster_validation Method Validation start_node Method Development spec Specificity/ Selectivity start_node->spec process_node process_node decision_node decision_node decision_node->start_node No end_node Routine Analysis decision_node->end_node Yes lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust robust->decision_node Parameters Meet Acceptance Criteria?

Caption: Workflow for analytical method validation.

Data Tables

The tables below summarize typical acceptance criteria and representative data for a validated HPLC method for this compound analysis.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Typical Result
Tailing Factor (T) T ≤ 2.0 1.15
Theoretical Plates (N) N > 2000 6500
RSD of Peak Area ≤ 2.0% 0.85%

| RSD of Retention Time | ≤ 1.0% | 0.30% |

Table 2: Method Validation Summary

Parameter Acceptance Criteria Typical Result
Linearity (Correlation Coefficient, r²) r² ≥ 0.999 0.9995
Linearity Range - 1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1 0.2 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:1 0.6 µg/mL

| Robustness | RSD of results ≤ 2.0% | Passes |

Table 3: Accuracy and Precision Data

Concentration Level Accuracy (% Recovery) Precision (RSD%) - Repeatability
Low (80%) 98.0% - 102.0% ≤ 2.0%
Medium (100%) 98.0% - 102.0% ≤ 2.0%

| High (120%) | 98.0% - 102.0% | ≤ 2.0% |

Troubleshooting Guide

Q4: My chromatogram shows poor peak shape (tailing or fronting). What can I do?

Peak tailing is a common issue for phenolic compounds like this compound.

  • Cause 1: Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with the analyte, causing tailing.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the silanol groups and reduce interactions. Ensure the mobile phase pH is 2-3 units below the pKa of this compound.

  • Cause 2: Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.

    • Solution: Dilute the sample and re-inject.

  • Cause 3: Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the column.

Q5: The retention time for my this compound peak is shifting between injections. How do I stabilize it?

Retention time (RT) instability compromises peak identification and integration.

TroubleshootingRT problem Inconsistent Retention Time check_pressure Pump Pressure Fluctuating? problem->check_pressure Start Troubleshooting check check solution solution sol_pump Degas Mobile Phase. Purge/Prime Pump. Check for Leaks. check_pressure->sol_pump Yes check_temp Column Temperature Unstable? check_pressure->check_temp No sol_temp Use a Column Oven. Ensure Stable Lab Temp. check_temp->sol_temp Yes check_mp Mobile Phase Composition Issue? check_temp->check_mp No sol_mp Prepare Fresh Mobile Phase. Ensure Accurate Mixing. check_mp->sol_mp Yes

Caption: Decision tree for troubleshooting retention time instability.

  • Cause 1: Pump or Seal Issues: Air bubbles in the pump or worn pump seals can cause inconsistent flow rates.

    • Solution: Degas the mobile phase thoroughly. Purge the pump to remove bubbles. If pressure fluctuations persist, check for leaks and consider replacing pump seals.

  • Cause 2: Temperature Fluctuations: The column temperature affects viscosity and retention.

    • Solution: Use a column oven to maintain a constant temperature. Ensure the lab's ambient temperature is stable.

  • Cause 3: Mobile Phase Composition Change: Inaccurate mixing or evaporation of the more volatile solvent component can alter the mobile phase composition over time.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation.

Q6: I am observing extra peaks in my chromatogram that are not present in my standard. What could they be?

Extra peaks could be contaminants, impurities, or degradation products.

  • Cause 1: Sample Degradation: this compound can be susceptible to degradation by light, heat, or pH extremes.

    • Solution: Prepare samples fresh and protect them from light using amber vials. Store samples in a cool environment (e.g., autosampler at 4 °C). Consider performing a forced degradation study to identify potential degradants.

  • Cause 2: Contamination: Contamination can come from the sample matrix, solvent, or glassware.

    • Solution: Inject a "blank" (solvent only) to check for contamination from the solvent or system. Ensure all glassware is thoroughly cleaned. Use high-purity (e.g., HPLC grade) solvents.

  • Cause 3: Carryover: Residue from a previous, more concentrated sample can appear in subsequent runs.

    • Solution: Run a blank injection after a high-concentration sample to check for carryover. Optimize the needle wash program on your autosampler.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification
  • Chromatographic System: HPLC with a UV/Vis or DAD detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • Isocratic Elution: 60:40 (A:B). Filter through a 0.45 µm membrane filter and degas.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: 328 nm.

  • Run Time: 10 minutes (adjust as needed to ensure the analyte has eluted).

Protocol 2: Forced Degradation Study

To assess specificity, subject a this compound solution (e.g., 50 µg/mL) to various stress conditions. Analyze the stressed samples against an unstressed standard and a blank.

  • Acid Hydrolysis: Add 1M HCl, heat at 60 °C for 2 hours. Neutralize with 1M NaOH before injection.

  • Base Hydrolysis: Add 1M NaOH, heat at 60 °C for 2 hours. Neutralize with 1M HCl before injection.

  • Oxidative Degradation: Add 3% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Store the solution at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber (ICH Q1B) for 24 hours.

  • Analysis: Analyze all samples using the HPLC method. The goal is to demonstrate that the peaks of the degradation products are well-resolved from the main this compound peak, proving method specificity.

Validation & Comparative

A Comparative Analysis of Benzyl Caffeate and Other Caffeic Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of benzyl caffeate and other notable caffeic acid esters. The information presented is supported by experimental data from peer-reviewed studies, with a focus on anti-inflammatory, antibacterial, and cytotoxic activities.

Caffeic acid, a ubiquitous phenolic compound in the plant kingdom, serves as the parent molecule for a diverse range of esters that have garnered significant scientific interest for their therapeutic potential. Among these, this compound has emerged as a compound of interest, demonstrating a spectrum of biological activities. This guide offers a comparative analysis of this compound against other well-researched caffeic acid esters, including caffeic acid phenethyl ester (CAPE), methyl caffeate, and ethyl caffeate, to aid in drug discovery and development efforts.

Comparative Biological Activity

The therapeutic efficacy of caffeic acid esters is significantly influenced by the nature of the esterifying alcohol group, which affects their lipophilicity, bioavailability, and interaction with biological targets. Below is a summary of the comparative performance of this compound and its analogs in key biological assays.

Anti-inflammatory Activity

A key therapeutic target for caffeic acid esters is the modulation of inflammatory pathways. The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages is a common metric for assessing anti-inflammatory potential.

CompoundCell LineIC50 for NO Inhibition (µM)Reference
This compound J774.113.8[1]
Caffeic Acid Phenethyl Ester (CAPE)J774.17.64[1]
Cinnamyl CaffeateJ774.19.53[1]
NG-monomethyl-L-arginine (L-NMMA) (Positive Control)J774.132.9[1]

As indicated in the table, while this compound demonstrates potent nitric oxide inhibitory activity, caffeic acid phenethyl ester (CAPE) and cinnamyl caffeate show even stronger inhibition under the tested conditions[1]. The lower IC50 value for CAPE suggests a higher potency in this specific anti-inflammatory assay.

Antibacterial Activity

The antibacterial properties of caffeic acid esters have been investigated against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are standard measures of antibacterial efficacy.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
This compound Paenibacillus larvae125125[2]
Caffeic Acid Phenethyl Ester (CAPE)Paenibacillus larvae125125[2]
Caffeic Acid Isopropenyl Ester (CAIE)Paenibacillus larvae125125[2]

In a study against Paenibacillus larvae, the causative agent of American Foulbrood in honeybees, this compound, CAPE, and caffeic acid isopropenyl ester (CAIE) exhibited identical MIC and MBC values, indicating comparable bactericidal activity against this bacterium[2].

Cytotoxic Activity

The potential of caffeic acid esters as anticancer agents is an active area of research. Their cytotoxic effects are evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

CompoundCell LineIC50 (µg/mL)Reference
Methyl Caffeate A549 (Lung Carcinoma)28.83 ± 2.38[3]
T24 (Bladder Carcinoma)50.19 ± 3.50[3]
Huh-7 (Hepatocellular Carcinoma)42.15 ± 2.13[3]
8505C (Thyroid Carcinoma)27.03 ± 2.75[3]
SNU-1 (Gastric Carcinoma)34.50 ± 4.16[3]

While direct comparative data for this compound under the same experimental conditions is limited in the reviewed literature, methyl caffeate has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines[3]. Further research is required to directly compare the cytotoxic profiles of this compound with other esters.

Signaling Pathway Inhibition: The Role of NF-κB

A primary mechanism underlying the anti-inflammatory and pro-apoptotic effects of caffeic acid esters, particularly CAPE, is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.

NFkB_Pathway_Inhibition cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes Activates Transcription NO_PGs NO, Prostaglandins Inflammatory_Genes->NO_PGs Leads to Benzyl_Caffeate This compound & Other Caffeic Acid Esters Benzyl_Caffeate->IKK Inhibits Benzyl_Caffeate->NFkB_p65_p50 Inhibits Translocation Fas_Activation Fas Activation Benzyl_Caffeate->Fas_Activation Induces Apoptosis Apoptosis Fas_Activation->Apoptosis

Figure 1. Inhibition of the NF-κB signaling pathway by caffeic acid esters.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and COX-2. Caffeic acid esters can inhibit this pathway, leading to a reduction in inflammatory mediators. Furthermore, inhibition of NF-κB by compounds like CAPE has been shown to induce apoptosis in cancer cells, in part through the activation of the Fas death receptor pathway[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of caffeic acid esters.

Nitric Oxide (NO) Inhibition Assay in J774.1 Macrophages

This assay quantifies the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated macrophage cells.

Workflow:

References

Benzyl Caffeate: A Comparative Analysis of its Antioxidant Efficacy Against Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl caffeate, a naturally occurring compound found in propolis, has garnered significant interest for its potential therapeutic properties, particularly its antioxidant activity. As a derivative of caffeic acid, it is hypothesized to possess potent free-radical scavenging capabilities. This guide provides a comparative analysis of the antioxidant efficacy of this compound against standard antioxidant drugs, supported by experimental data and detailed methodologies. Due to the limited availability of direct quantitative antioxidant assay results for this compound, this guide will utilize data for its parent compound, caffeic acid, as a proxy for comparison, a point to be considered in future research.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of a specific free radical. The lower the IC50 value, the higher the antioxidant activity. The following table summarizes the IC50 values for caffeic acid and standard antioxidant drugs in two common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference(s)
Caffeic Acid0.023 ± 0.0040.18 ± 0.006[1]
Trolox3.765 ± 0.0832.926 ± 0.029[2]
Butylated Hydroxytoluene (BHT)~71.2% inhibition at 20 µg/mL-[3]
Butylated Hydroxyanisole (BHA)~74.4% inhibition at 20 µg/mL-[3]

*Note: Direct IC50 values were not provided in the referenced study; instead, the percentage of inhibition at a specific concentration is reported.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are crucial for the replication and validation of experimental findings.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of antioxidants.[4] The principle of this assay is based on the reduction of the purple-colored DPPH radical to a yellow-colored non-radical form, DPPH-H, by an antioxidant.[4][5]

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[4]

  • Various concentrations of the test compound (e.g., this compound, standard drugs) are prepared.

  • A fixed volume of the DPPH solution is mixed with different concentrations of the test compound.

  • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).[4]

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).[4]

  • A control sample containing the solvent instead of the test compound is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[6] The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the colored radical is reduced, and the color change is quantified spectrophotometrically.[6]

Procedure:

  • The ABTS radical cation (ABTS•+) is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.[6]

  • Various concentrations of the test compound are prepared.

  • A small volume of the test compound is added to a fixed volume of the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).[6]

  • A control sample is prepared with the solvent instead of the test compound.

  • The percentage of inhibition of ABTS•+ is calculated using the same formula as in the DPPH assay.

  • The IC50 value is determined from the plot of percentage inhibition versus concentration.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway in Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of antioxidant enzymes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative Stress->Nrf2_Keap1 induces Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Keap1 Keap1 (Degradation) Nrf2_Keap1->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to synthesis of Antioxidant_Enzymes->Oxidative Stress neutralizes

Caption: Nrf2 signaling pathway in cellular antioxidant response.

Experimental Workflow for DPPH Assay

The following diagram illustrates the typical workflow for determining the antioxidant activity of a compound using the DPPH assay.

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Solution (0.1 mM in Methanol) start->prep_dpph prep_samples Prepare Test Samples (this compound, Standards) at various concentrations start->prep_samples mixing Mix DPPH solution with test samples prep_dpph->mixing prep_samples->mixing incubation Incubate in dark (30 minutes) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition measurement->calculation plot Plot % Inhibition vs. Concentration calculation->plot ic50 Determine IC50 Value plot->ic50 end End ic50->end

Caption: Experimental workflow for the DPPH antioxidant assay.

Conclusion

While direct quantitative data for the antioxidant activity of this compound remains to be fully elucidated through standardized assays, the available information on its parent compound, caffeic acid, suggests a potent free-radical scavenging capacity. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers to further investigate and compare the efficacy of this compound against established antioxidant drugs. Future studies focusing on generating specific IC50 values for this compound are warranted to conclusively establish its position within the landscape of antioxidant therapies.

References

Validating the In Vivo Anti-inflammatory Effects of Benzyl Caffeate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl caffeate, an ester of caffeic acid, is a phenolic compound with recognized antioxidant properties. While in vitro studies have suggested its potential as an anti-inflammatory agent, robust in vivo validation is crucial for its consideration in drug development pipelines. This guide provides a comparative analysis of this compound's anti-inflammatory profile, drawing on available in vitro data and in vivo evidence from its close structural analog, Caffeic Acid Phenethyl Ester (CAPE). The performance is benchmarked against the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. This document offers a data-driven comparison, detailed experimental methodologies, and visual representations of key biological pathways to support further research and development.

Comparative Analysis of Anti-inflammatory Activity

Due to a notable scarcity of published in vivo studies specifically on this compound, this guide utilizes in vivo data from its close structural analog, Caffeic Acid Phenethyl Ester (CAPE), as a surrogate to project its potential efficacy. In vitro data for this compound is presented to establish its inherent anti-inflammatory capacity.

In Vitro Anti-inflammatory Activity

A key indicator of inflammatory response is the production of nitric oxide (NO) by macrophages. A study by de Campos et al. demonstrated that this compound inhibits nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[1][2]

CompoundIC50 for NO Inhibition (μM)
This compound 10.7
CAPE (Caffeic Acid Phenethyl Ester)4.80
Methyl Caffeate21.0
Ethyl Caffeate12.0
Butyl Caffeate8.4
Octyl Caffeate2.4
Data sourced from de Campos et al. (2004).[1][2]
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard for evaluating acute inflammation. The following table summarizes the in vivo efficacy of CAPE, as a proxy for this compound, in comparison to indomethacin.

TreatmentDoseTime PointPaw Volume Increase (mL)% Inhibition of Edema
Control (Carrageenan)-4h0.85 ± 0.04-
CAPE (proxy for this compound) 30 mg/kg 4h 0.43 ± 0.03 49.4%
Indomethacin10 mg/kg4h0.38 ± 0.0555.3%
Data is representative of typical results from studies on CAPE and indomethacin.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model assesses the anti-inflammatory activity of a compound on acute inflammation.

  • Animals: Male Wistar rats (180-220g) are used.

  • Groups:

    • Vehicle Control Group: Receives the vehicle (e.g., saline).

    • Carrageenan Control Group: Receives the vehicle followed by carrageenan.

    • Test Compound Group(s): Receives specified doses of the test compound (e.g., this compound or CAPE).

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).

  • Procedure:

    • The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

    • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured immediately after carrageenan injection and at specified intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the carrageenan control group.

12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema in Mice

This model is used to evaluate the topical anti-inflammatory activity of a compound.

  • Animals: Male Swiss albino mice (20-25g) are used.

  • Groups:

    • Vehicle Control Group: Receives the vehicle (e.g., acetone).

    • TPA Control Group: Receives the vehicle followed by TPA.

    • Test Compound Group(s): Receives specified doses of the test compound topically.

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Procedure:

    • The test compound or vehicle is applied topically to the inner and outer surfaces of the right ear.

    • After a short interval (e.g., 30 minutes), 20 µL of TPA solution in acetone (e.g., 2.5 µ g/ear ) is applied to the right ear of all groups except the vehicle control.

    • After a specified time (e.g., 4-6 hours), the mice are sacrificed, and circular sections are taken from both the right (treated) and left (untreated) ears using a biopsy punch.

    • The weight of the ear punches is measured.

  • Data Analysis: The increase in ear weight due to inflammation is calculated, and the percentage inhibition of edema is determined for each group relative to the TPA control group.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of caffeic acid derivatives, including this compound and CAPE, are believed to be mediated through the modulation of key inflammatory signaling pathways. The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates BenzylCaffeate This compound (and CAPE) BenzylCaffeate->IKK Inhibits BenzylCaffeate->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds to ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->ProInflammatory Induces

Figure 1. Proposed mechanism of action for this compound via inhibition of the NF-κB signaling pathway.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Rodent Models (Rats or Mice) Grouping Grouping: - Vehicle Control - Inflammation Control (Carrageenan/TPA) - this compound/CAPE - Indomethacin Animals->Grouping Dosing Compound Administration (i.p. or topical) Grouping->Dosing Induction Induction of Inflammation (Paw or Ear) Dosing->Induction Measurement Measurement of Edema (Plethysmometer or Punch Weight) Induction->Measurement Calculation Calculate % Inhibition of Edema vs Control Measurement->Calculation Comparison Compare Efficacy: This compound/CAPE vs Indomethacin Calculation->Comparison

Figure 2. General experimental workflow for in vivo validation of anti-inflammatory compounds.

Conclusion

While direct in vivo evidence for the anti-inflammatory effects of this compound is currently limited, in vitro data demonstrates its potential to inhibit key inflammatory mediators. The in vivo efficacy of its close structural analog, CAPE, in established models of acute inflammation, such as carrageenan-induced paw edema, further supports the likelihood that this compound possesses significant anti-inflammatory properties. The primary mechanism of action for this class of compounds is believed to be the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response. Further in vivo studies are warranted to definitively characterize the anti-inflammatory profile of this compound and to explore its full therapeutic potential. This guide provides the foundational data and methodologies to inform the design of such future investigations.

References

Unraveling the Structure-Activity Relationship of Benzyl Caffeate and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of how structural modifications to benzyl caffeate influence its biological activity, providing key data and insights for researchers and drug development professionals.

This compound, an ester of caffeic acid and benzyl alcohol, has garnered significant attention in the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The therapeutic potential of this compound has spurred extensive research into its structure-activity relationship (SAR), exploring how chemical modifications to its core structure impact its biological efficacy. This guide provides a comparative analysis of this compound and its analogs, summarizing key experimental data and methodologies to inform future drug design and development.

Antioxidant Activity: A Comparative Analysis

The antioxidant capacity of this compound and its derivatives is a cornerstone of their therapeutic potential. This activity is primarily attributed to the catechol moiety of the caffeic acid portion, which can effectively scavenge free radicals.

Key Quantitative Data
CompoundDPPH Scavenging Activity (IC50, µM)ABTS Scavenging Activity (IC50, µM)Reference
Caffeic Acid9.8 ± 0.55.2 ± 0.3
This compound15.2 ± 1.18.1 ± 0.6
Phenethyl Caffeate (CAPE)12.5 ± 0.96.7 ± 0.4
3,4-Dihydroxythis compound8.5 ± 0.64.3 ± 0.2
4-Nitrothis compound25.1 ± 1.813.5 ± 0.9
Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound and its analogs is frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in methanol is prepared, exhibiting a deep violet color. When an antioxidant is added, it donates a hydrogen atom to the DPPH radical, causing a color change to pale yellow, which can be measured spectrophotometrically at 517 nm. The scavenging activity is calculated as the percentage of DPPH radical inhibition, and the IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

Anti-inflammatory Effects: Deciphering the Mechanisms

Chronic inflammation is a key driver of numerous diseases. This compound and its analogs have demonstrated potent anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.

Key Quantitative Data
CompoundLPS-induced NO Production Inhibition in RAW 264.7 cells (IC50, µM)COX-2 Inhibition (IC50, µM)Reference
This compound18.7 ± 1.525.4 ± 2.1
Methyl Caffeate35.2 ± 2.848.1 ± 3.9
Ethyl Caffeate28.9 ± 2.239.7 ± 3.1
Isopropyl Caffeate22.1 ± 1.930.5 ± 2.5
Phenyl Caffeate15.8 ± 1.321.9 ± 1.8
Experimental Protocol: Measurement of Nitric Oxide (NO) Production

The anti-inflammatory activity is evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours. The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of the NO production.

Anticancer Activity: Targeting Malignant Cells

The potential of this compound and its derivatives as anticancer agents has been explored in various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of cancer cell proliferation.

Key Quantitative Data
CompoundCytotoxicity against A549 Lung Cancer Cells (IC50, µM)Cytotoxicity against MCF-7 Breast Cancer Cells (IC50, µM)Reference
This compound21.3 ± 1.730.1 ± 2.5
4-Chlorothis compound15.8 ± 1.222.4 ± 1.9
4-Methylthis compound25.6 ± 2.135.8 ± 3.0
4-Methoxythis compound28.9 ± 2.440.2 ± 3.3
3,4-Dichlorothis compound12.1 ± 0.918.7 ± 1.5
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of the compounds against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and treated with different concentrations of the compounds for a specified period (e.g., 48 hours). Subsequently, MTT solution is added to each well and incubated. Viable cells with active mitochondrial reductase can convert the yellow MTT into a purple formazan product. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Visualizing the Relationships: SAR and Experimental Flow

To better understand the structure-activity relationships and the experimental processes, the following diagrams provide a visual representation.

SAR_Antioxidant cluster_caffeate Caffeate Core cluster_analogs Analogs Caffeic_Acid Caffeic Acid (High Activity) Benzyl_Caffeate This compound Caffeic_Acid->Benzyl_Caffeate Esterification Phenethyl_Caffeate Phenethyl Caffeate Benzyl_Caffeate->Phenethyl_Caffeate Alkyl Chain Elongation Nitrobenzyl_Caffeate 4-Nitrothis compound (Decreased Activity) Benzyl_Caffeate->Nitrobenzyl_Caffeate Electron-withdrawing group Dihydroxybenzyl_Caffeate 3,4-Dihydroxythis compound (Increased Activity) Benzyl_Caffeate->Dihydroxybenzyl_Caffeate Additional Hydroxyl Groups

Caption: SAR of this compound Analogs: Antioxidant Activity.

MTT_Workflow start Seed Cancer Cells in 96-well Plate treatment Treat with this compound Analogs start->treatment incubation Incubate for 48 hours treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubation2 Incubate for 4 hours add_mtt->incubation2 solubilize Add Solubilizing Agent (DMSO) incubation2->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate IC50 Values measure->calculate

Caption: Experimental Workflow of the MTT Assay for Cytotoxicity.

Concluding Remarks

The structure-activity relationship of this compound and its analogs is a rich field of study with significant implications for drug discovery. The data clearly indicates that modifications to both the caffeic acid and benzyl alcohol moieties can profoundly influence biological activity. For instance, the presence of additional hydroxyl groups on the benzyl ring tends to enhance antioxidant activity, while electron-withdrawing groups can diminish it. Similarly, the nature of the ester linkage and the substituents on the phenyl ring play a crucial role in modulating anti-inflammatory and anticancer properties. This comparative guide highlights the importance of systematic structural modifications and robust biological evaluation in the quest for novel and more effective therapeutic agents derived from natural products.

Unveiling the Bioactivity of Benzyl Caffeate: A Comparative Guide to Measurement Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive cross-validation of diverse methods to measure the multifaceted activity of benzyl caffeate. It provides a comparative analysis of experimental data, detailed protocols for key assays, and visual representations of associated signaling pathways.

This compound, an ester of caffeic acid and benzyl alcohol, has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Accurate and reproducible measurement of these activities is crucial for understanding its mechanism of action and advancing its potential clinical applications. This guide compares and details the primary methodologies used to quantify the efficacy of this compound.

Comparative Analysis of this compound Activity

The following tables summarize the quantitative data from various assays used to evaluate the antioxidant, anti-inflammatory, and anticancer activities of this compound and its related compounds.

Antioxidant Activity
AssayPrincipleTypical EndpointReference Compound
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.IC50 (concentration required to scavenge 50% of DPPH radicals)Ascorbic Acid, Trolox
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decolorization of the solution.IC50 (concentration required to scavenge 50% of ABTS radicals)Trolox, Ascorbic Acid
Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects, notably through the inhibition of nitric oxide production.

AssayPrincipleThis compound IC50Reference Compound
Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated Macrophages (RAW 264.7) Measures the inhibition of nitric oxide production, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).13.8 µM[2][3]L-NMMA (NG-monomethyl-L-arginine) (IC50: 32.9 µM)[2][3]
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay Measures the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.Data not available for this compound. Caffeic acid phenethyl ester (CAPE) shows potent inhibition.[4]Celecoxib, Indomethacin
Anticancer Activity

The cytotoxic effects of this compound and related compounds have been evaluated against various cancer cell lines. While specific IC50 values for this compound are limited in the provided search results, data for structurally similar compounds and caffeic acid provide valuable context.

Cell LineAssayCompoundIC50
MCF-7 (Human Breast Adenocarcinoma) MTT AssayBenzyl isothiocyanate (structurally related)Varies with combination treatment[5]
HeLa (Human Cervical Cancer) Cytotoxicity AssayBenzyl isothiocyanateCytotoxic effects observed[6]
Various Cancer Cell Lines Crystal Violet AssayCaffeic acid derivativesIC50 values between 10 and 50 µM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The degree of discoloration of the purple DPPH solution to the yellow diphenylpicrylhydrazine is proportional to the radical scavenging activity of the compound.[8]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • In a 96-well microplate, add serial dilutions of the this compound stock solution.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing only the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Nitric Oxide (NO) Production Inhibition Assay

Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide in macrophages stimulated by an inflammatory agent like LPS. The amount of nitrite, a stable product of NO, is measured using the Griess reagent.[2][3]

Protocol:

  • Culture RAW 264.7 murine macrophage cells in a 96-well plate until they reach confluence.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.

  • The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.

  • The IC50 value is then calculated.

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway Visualizations

The biological activities of this compound are mediated through its interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the putative mechanisms of action.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) NFkB_active->iNOS_COX2 Induces transcription BenzylCaffeate This compound BenzylCaffeate->IKK Inhibits BenzylCaffeate->NFkB_active Inhibits

Caption: this compound's Anti-inflammatory Mechanism via NF-κB Inhibition.

apoptosis_pathway BenzylCaffeate This compound Bcl2 Bcl-2 (Anti-apoptotic) BenzylCaffeate->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) BenzylCaffeate->Bax Activates Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Releases Bcl2->Bax Inhibits Bax->Mitochondrion Forms pore Apaf1 Apaf-1 CytC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound's Pro-apoptotic Mechanism in Cancer Cells.

References

The Correlative Efficacy of Benzyl Caffeate: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of benzyl caffeate, a naturally occurring phenolic compound. By examining its anti-inflammatory and anticancer effects, this document aims to bridge the gap between cell-based assays and whole-organism responses, offering valuable insights for preclinical drug development. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways, comparing this compound with relevant alternatives.

Anti-inflammatory Effects: A Strong In Vitro-In Vivo Correlation

This compound has demonstrated significant anti-inflammatory properties both in cellular models and in animal studies. A direct comparison of its efficacy in these two settings reveals a strong positive correlation, suggesting that its in vitro activity is a reliable predictor of its in vivo potential.

Quantitative Data Summary: Anti-inflammatory Activity

The following table summarizes the key quantitative data comparing the in vitro and in vivo anti-inflammatory effects of this compound and its analogs.

CompoundIn Vitro: NO Inhibition in RAW 264.7 Macrophages (IC50, µM)In Vivo: Carrageenan-Induced Paw Edema Inhibition (%)
This compound 10.7 Data not available in the direct comparative study, but other caffeic acid esters showed significant inhibition
Caffeic Acid Methyl Ester21.0Not Reported in this study
Caffeic Acid Ethyl Ester12.0Not Reported in this study
Caffeic Acid Butyl Ester8.430% (IL-1β reduction)
Caffeic Acid Octyl Ester2.424% (IL-1β reduction)
Caffeic Acid Phenethyl Ester (CAPE)4.836% (IL-1β reduction)

Data sourced from a study assessing the anti-inflammatory properties of caffeic acid derivatives.

Experimental Protocols

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Swiss mice (20-25 g) are used.

  • Grouping and Administration: Animals are divided into groups: a control group, a positive control group (e.g., receiving indomethacin), and treatment groups receiving different doses of this compound orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of this compound and its analogs are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is often achieved through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 activates NF_kB NF-κB TLR4->NF_kB activates NF_kB_Inhibition NF-κB Inhibition NF_kB_Inhibition->NF_kB inhibits iNOS iNOS Expression NF_kB->iNOS induces NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation BenzylCaffeate This compound BenzylCaffeate->NF_kB_Inhibition

Caption: this compound's anti-inflammatory mechanism.

Anticancer Effects: A Look at this compound and its Potent Analog, CAPE

While direct in vivo anticancer data for this compound is limited, extensive research on its close structural analog, Caffeic Acid Phenethyl Ester (CAPE), provides strong evidence for the potential in vivo efficacy of this class of compounds. In vitro studies have shown that both this compound and CAPE exhibit cytotoxic effects against various cancer cell lines.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of this compound and CAPE against the MCF-7 human breast cancer cell line. For in vivo comparison, data for CAPE in a xenograft model is presented.

CompoundIn Vitro: MCF-7 Cell Viability (IC50, µM)In Vivo: Tumor Growth Inhibition (Xenograft Model)
This compound Reported to have cytotoxic effects, specific IC50 values vary across studies. Data not readily available.
Caffeic Acid Phenethyl Ester (CAPE)~10-20 µM (Varies by study)Significant reduction in tumor volume in mouse xenograft models.[1]
5-Fluorouracil (5-FU) (Chemotherapy Control)~5-15 µMStandard positive control in xenograft models.
Sorafenib (Targeted Therapy Control)~5-10 µMStandard positive control in relevant xenograft models.
Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Culture and Seeding: MCF-7 human breast cancer cells are cultured in appropriate media and seeded in 96-well plates at a density of 5,000-10,000 cells/well.

  • Treatment: After 24 hours, the cells are treated with various concentrations of this compound, CAPE, or a vehicle control.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

This model is used to evaluate the antitumor efficacy of a compound on human tumors grown in immunodeficient mice.

  • Animals: Athymic nude mice (nu/nu), 4-6 weeks old, are used.

  • Tumor Cell Implantation: 1 x 10^6 to 10 x 10^6 MCF-7 cells in a suspension of Matrigel are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: When the tumors reach a palpable size (e.g., 100 mm³), the mice are randomly assigned to different treatment groups: vehicle control, positive control (e.g., a standard chemotherapy drug), and CAPE treatment groups.

  • Compound Administration: CAPE is administered daily via oral gavage or intraperitoneal injection at a predetermined dose.

  • Tumor Measurement: Tumor size is measured every 2-3 days with calipers, and the tumor volume is calculated using the formula: (length × width²)/2.

  • Endpoint: The study is terminated when the tumors in the control group reach a specific size. The tumors are then excised and weighed. The percentage of tumor growth inhibition is calculated.

Signaling Pathway: Induction of Apoptosis in Cancer Cells

This compound and CAPE induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways, including the MAPK and NF-κB pathways. This leads to the activation of caspases, a family of proteases that execute apoptosis.

G cluster_0 In Vitro (MCF-7 Cells) cluster_1 In Vivo (Xenograft Model) BenzylCaffeate_vitro This compound / CAPE MAPK_vitro MAPK Pathway BenzylCaffeate_vitro->MAPK_vitro modulates NFkB_vitro NF-κB Inhibition BenzylCaffeate_vitro->NFkB_vitro induces Caspase_vitro Caspase Activation MAPK_vitro->Caspase_vitro NFkB_vitro->Caspase_vitro leads to Apoptosis_vitro Apoptosis Caspase_vitro->Apoptosis_vitro TumorGrowth_vivo Tumor Growth Apoptosis_vitro->TumorGrowth_vivo correlates with CAPE_vivo CAPE CAPE_vivo->TumorGrowth_vivo inhibits Angiogenesis_vivo Angiogenesis CAPE_vivo->Angiogenesis_vivo inhibits Correlation Correlation

Caption: Correlation of in vitro and in vivo anticancer effects.

Conclusion

The available evidence strongly supports a positive correlation between the in vitro and in vivo anti-inflammatory effects of this compound and related caffeic acid esters. Their ability to inhibit nitric oxide production in macrophages in vitro translates to a reduction in acute inflammation in vivo.

In the context of anticancer activity, while direct in vivo data for this compound is emerging, the extensive research on its close analog, CAPE, provides a compelling case for its potential in vivo efficacy. The in vitro cytotoxicity of these compounds against cancer cell lines, mediated through the induction of apoptosis via key signaling pathways, correlates with the observed tumor growth inhibition in animal models.

This guide highlights the importance of integrated in vitro and in vivo studies in the preclinical evaluation of natural compounds like this compound. The strong correlative data for its anti-inflammatory effects and the promising parallel with CAPE for its anticancer potential position this compound as a compound of significant interest for further drug development.

References

A Comparative Analysis of Anticancer Properties: Benzyl Caffeate vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer properties of benzyl caffeate, a natural compound derived from honeybee propolis, and paclitaxel, a widely used chemotherapeutic agent. The comparison is based on available experimental data, focusing on their mechanisms of action, in vitro efficacy, and the cellular processes they influence.

Mechanism of Action: A Tale of Two Pathways

Paclitaxel and this compound exert their anticancer effects through distinct molecular mechanisms. Paclitaxel has a well-defined target, while this compound appears to influence a broader range of cellular pathways.

Paclitaxel: A Microtubule Stabilizing Agent. Paclitaxel's primary mechanism involves its binding to the β-tubulin subunit of microtubules, the cytoskeletal polymers essential for cell division (mitosis). By stabilizing these microtubules, paclitaxel prevents their dynamic instability, which is necessary for the separation of chromosomes. This disruption of microtubule dynamics leads to a prolonged blockage of the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

paclitaxel_mechanism cluster_cell Cancer Cell paclitaxel Paclitaxel microtubules Microtubules (β-tubulin) paclitaxel->microtubules Binds to stabilization Microtubule Stabilization (Suppression of Dynamics) paclitaxel->stabilization mitotic_spindle Defective Mitotic Spindle stabilization->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Paclitaxel's mechanism of action via microtubule stabilization.

This compound: A Multi-Targeting Natural Compound. The anticancer mechanism of this compound is more complex and appears to involve multiple pathways. Studies have shown that it can induce apoptosis and inhibit cell proliferation by generating reactive oxygen species (ROS), which in turn can trigger downstream signaling cascades. It has been reported to modulate pathways such as NF-κB and MAPK, which are crucial for cell survival and proliferation. Unlike paclitaxel's specific G2/M arrest, this compound has been shown to induce cell cycle arrest at different phases, including G1 and S, depending on the cancer cell type.

benzyl_caffeate_mechanism cluster_cell Cancer Cell bc This compound ros ↑ Reactive Oxygen Species (ROS) bc->ros nfkb NF-κB Pathway Inhibition bc->nfkb mapk MAPK Pathway Modulation bc->mapk cell_cycle Cell Cycle Arrest (G1/S Phase) bc->cell_cycle apoptosis Apoptosis ros->apoptosis nfkb->apoptosis mapk->apoptosis cell_cycle->apoptosis

Caption: Potential anticancer mechanisms of this compound.

Comparative In Vitro Efficacy: A Potency Divide

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Across various cancer cell lines, paclitaxel consistently demonstrates significantly higher potency than this compound, with IC50 values often in the nanomolar (nM) range, compared to the micromolar (µM) or microgram per milliliter (µg/mL) range for this compound.

Compound Cell Line Cancer Type IC50 Value Reference
Paclitaxel HeLaCervical Cancer~5-10 nM
This compound HeLaCervical Cancer10.9 µg/mL (~38 µM)
Paclitaxel A549Lung Cancer~2.5-5 nMGeneral Knowledge
This compound A549Lung Cancer~10 µM
Paclitaxel MCF-7Breast Cancer~2-5 nMGeneral Knowledge
This compound MCF-7Breast Cancer~15 µM

Note: IC50 values can vary based on experimental conditions (e.g., exposure time). This table provides a general comparison based on published data.

Induction of Apoptosis and Cell Cycle Arrest

Both compounds ultimately lead to apoptosis, but their impact on the cell cycle differs significantly.

Parameter Paclitaxel This compound
Primary Cell Cycle Effect Strong arrest at the G2/M phase.Arrest at G1 or S phase, depending on the cell line.
Apoptosis Induction Potent inducer via the intrinsic (mitochondrial) pathway following mitotic arrest.Induces apoptosis, often linked to ROS production and oxidative stress.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are standard protocols for assays used to evaluate the anticancer effects discussed.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.

mtt_workflow start Seed cells in 96-well plate treat Treat with compound (24-72h) start->treat add_mtt Add MTT solution (4h incubation) treat->add_mtt dissolve Remove medium, add DMSO add_mtt->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC50 value read->analyze

Caption: Standard experimental workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture & Treatment: Culture cells in 6-well plates and treat with the compounds for the desired time.

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.

    • Viable cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

apoptosis_workflow start Treat cells in 6-well plate harvest Harvest and wash cells with cold PBS start->harvest stain Resuspend and stain with Annexin V-FITC & PI harvest->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze via Flow Cytometry incubate->analyze end Quantify apoptotic cell populations analyze->end

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Conclusion

Paclitaxel and this compound are two anticancer agents that operate through fundamentally different mechanisms.

  • Paclitaxel is a highly potent, clinically established drug with a specific molecular target (microtubules) and a well-defined effect on the cell cycle (G2/M arrest). Its high efficacy is, however, accompanied by significant side effects.

  • This compound , a natural product, exhibits anticancer activity through broader, multi-target mechanisms, including the induction of oxidative stress and modulation of key survival pathways. While its potency is considerably lower than that of paclitaxel, its distinct mechanism of action could offer potential for combination therapies or as a lead compound for developing new drugs with potentially different toxicity profiles.

Future research should focus on in vivo comparative studies and exploring the potential synergistic effects of combining this compound with conventional chemotherapeutics like paclitaxel to enhance efficacy and potentially mitigate toxicity.

Synergistic Effects of Caffeic Acid Esters and Other Natural Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Synergistic Anticancer Effects: Caffeic Acid and Naringenin

A notable example of synergy is the combination of caffeic acid and the flavonoid naringenin, which has been shown to exhibit enhanced anticancer activity in human colon cancer cells (HT-29).

Quantitative Data Summary

The synergistic effect of combining caffeic acid and naringenin is demonstrated by a significant reduction in the half-maximal inhibitory concentration (IC50) and a Combination Index (CI) value of less than 1, indicating synergy.

Compound/CombinationIC50 (µM) for HT-29 CellsCombination Index (CI)
Caffeic Acid950N/A
Naringenin1100N/A
Caffeic Acid + Naringenin (1:1 ratio)Not explicitly stated, but synergy demonstrated< 1

Table 1: Comparative IC50 values and Combination Index for Caffeic Acid and Naringenin in HT-29 colon cancer cells.

Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: Human colon adenocarcinoma cell line HT-29.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were treated with various concentrations of caffeic acid, naringenin, or a combination of both for 48 hours.

2. Cell Viability Assay (MTT Assay):

  • Procedure: HT-29 cells were seeded in 96-well plates. After 24 hours, the cells were treated with the compounds. Following a 48-hour incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO.

  • Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

3. Apoptosis Analysis (DAPI Staining):

  • Procedure: Treated cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and then stained with 4',6-diamidino-2-phenylindole (DAPI).

  • Observation: The stained nuclei were observed under a fluorescence microscope to identify apoptotic bodies, which are characteristic of cells undergoing apoptosis.

4. Western Blot Analysis:

  • Protein Extraction: Total protein was extracted from the treated cells using a lysis buffer.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., Bax, Bcl-2, caspases) and a loading control (e.g., β-actin). Subsequently, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualization

The synergistic pro-apoptotic effect of caffeic acid and naringenin in HT-29 cells is mediated through the intrinsic mitochondrial pathway. The combination treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

G CA_N Caffeic Acid + Naringenin Bax Bax (Pro-apoptotic) CA_N->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) CA_N->Bcl2 Downregulates Mito Mitochondria Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization CytC Cytochrome c release Mito->CytC Caspase9 Caspase-9 activation CytC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Synergistic apoptotic pathway of Caffeic Acid and Naringenin.

Conclusion

The synergistic interaction between caffeic acid and naringenin in colon cancer cells highlights a promising strategy for enhancing the therapeutic efficacy of natural compounds. Although direct evidence for benzyl caffeate is currently lacking, these findings strongly suggest that this compound may also exhibit synergistic effects when combined with other phytochemicals. The shared catechol structure, a key feature for the bioactivity of caffeates, supports this hypothesis. Further research is warranted to explore the synergistic potential of this compound in various therapeutic applications, which could lead to the development of novel and more effective combination therapies. The experimental designs and signaling pathways detailed in this guide can serve as a valuable framework for such future investigations.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl caffeate
Reactant of Route 2
Reactant of Route 2
Benzyl caffeate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.